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gamma-Tocotrienol

Cat. No.: B1674612
CAS No.: 14101-61-2
M. Wt: 410.6 g/mol
InChI Key: OTXNTMVVOOBZCV-WAZJVIJMSA-N
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Description

Overview of Vitamin E Homologs and Isoforms in Scientific Inquiry

Scientific inquiry into vitamin E extends beyond its basic nutritional role to explore the specific biological activities of its individual homologs and isoforms. While α-tocopherol has historically been the most studied form of vitamin E and is often considered the most metabolically active in terms of meeting dietary requirements, research has increasingly focused on the unique properties of the other isoforms, particularly the tocotrienols. mdpi.com Studies investigate their distribution in nature, absorption, metabolism, and diverse effects at the cellular and molecular levels.

Comparative Research Focus on Tocotrienols versus Tocopherols (B72186)

Comparative research between tocotrienols and tocopherols highlights key differences in their chemical structures and biological activities. The unsaturated side chain of tocotrienols influences their interaction with cell membranes, potentially allowing for better penetration into lipid bilayers compared to the saturated side chain of tocopherols. mdpi.com This structural difference is hypothesized to contribute to observed variations in their biological effects, including antioxidant potential and other cellular activities.

Recent systematic reviews have specifically compared the efficacy of tocotrienols and tocopherols in various health contexts. For instance, a review focusing on atherosclerotic cardiovascular diseases found that tocotrienols showed better antioxidant efficacy by decreasing inflammatory biomarkers and normalizing serum lipid parameters, while tocopherol showed mixed results regarding mortality risk. jpma.org.pk Similarly, research into their effects on osteoporosis in animal models has generally indicated that tocotrienols may be more superior to α-tocopherol in improving bone parameters. imrpress.com

The following table summarizes some key structural differences between tocopherols and tocotrienols:

FeatureTocopherolsTocotrienols
Side ChainSaturated (Phytyl)Unsaturated (Farnesyl)
Double BondsNoneThree
Membrane InteractionLess efficient penetrationMore efficient penetration (hypothesized)

Significance of Gamma-Tocotrienol as a Research Subject

Among the tocotrienols, γ-tocotrienol has emerged as a particularly significant research subject due to its prevalence in certain dietary sources, such as palm oil and rice bran oil, and its distinct biological activity profile. nih.gov Its unique methyl group substitution pattern on the chromanol ring (at positions 7 and 8) distinguishes it from other isoforms like α-tocotrienol (methyl groups at 5, 7, and 8) and δ-tocotrienol (methyl group at 8). wikipedia.org

Early investigations into vitamin E primarily focused on α-tocopherol due to its higher concentration in many tissues and its established role in preventing vitamin E deficiency. However, as research methods advanced, the presence and unique properties of tocotrienols in various plant sources were identified. The biological activities of tocotrienols began to be explored, with initial studies highlighting their antioxidant potential. wikipedia.org Over time, the focus expanded to investigate the specific effects of individual tocotrienol (B1241368) isoforms, including γ-tocotrienol, in areas such as cell growth inhibition, cholesterol metabolism, and neuroprotection. oup.comthegoodscentscompany.com The recognition of γ-tocotrienol's distinct bioactivity has driven a significant increase in research dedicated to understanding its mechanisms of action and potential applications.

Research has revealed that γ-tocotrienol possesses distinctive biological activity profiles that differentiate it from other vitamin E isoforms, including α-tocopherol and even other tocotrienols. Studies have explored its effects in various research areas, including its role as an antioxidant, its influence on cell proliferation and apoptosis, and its potential in radioprotection.

Antioxidant Activity: While all vitamin E forms exhibit antioxidant activity by scavenging free radicals, some research suggests that tocotrienols, including γ-tocotrienol, may have greater antioxidant potential than tocopherols, possibly due to their structural differences facilitating better membrane interaction. mdpi.com Studies have shown γ-tocotrienol can reduce cellular reactive oxygen species (ROS) production under certain conditions. mdpi.com

Cell Growth and Apoptosis: A significant body of research has investigated γ-tocotrienol's effects on cell growth and apoptosis, particularly in the context of various cancer cell lines. Studies have demonstrated that γ-tocotrienol can induce apoptosis in cancer cells, such as breast cancer cells, acute myeloid leukemia cell lines, and prostate cancer stem cells. oup.commdpi.comaustralianprostatecentre.org This effect has been associated with the modulation of various signaling pathways and the expression of proteins involved in cell cycle regulation and apoptosis. For example, γ-tocotrienol has been shown to enhance the expression of death receptor 5 (DR5) in breast cancer cells, downregulate stem cell survival proteins like Id-1 and β-catenin in prostate cancer cells, and activate caspases in acute myeloid leukemia cells. oup.commdpi.com The anti-proliferative effects of γ-tocotrienol have been observed in a dose-dependent manner in various cancer cell lines. mdpi.com

Radioprotective Effects: Research has also explored the potential of γ-tocotrienol as a radioprotective agent. Studies in animal models have indicated that γ-tocotrienol can provide significant protection against the harmful effects of ionizing radiation, including hematopoietic and gastrointestinal damage. tandfonline.com This radioprotective effect is an active area of investigation, with studies exploring the underlying mechanisms, such as the modulation of cell signaling proteins involved in the response to radiation injury. tandfonline.com

Anti-inflammatory Effects: Research suggests that γ-tocotrienol can exert anti-inflammatory effects by inhibiting key inflammatory pathways, such as NF-κB activation, which can lead to a decrease in the expression of pro-inflammatory mediators. nih.gov This activity contributes to its potential protective effects in various conditions.

The table below summarizes some reported biological activities of this compound in research:

Biological ActivityResearch Findings Highlights
AntioxidantMay have greater potential than tocopherols; reduces cellular ROS production. mdpi.commdpi.com
Anti-proliferativeInhibits growth in various cancer cell lines (e.g., breast, colon, prostate, AML). oup.commdpi.comaustralianprostatecentre.org
Apoptosis InductionInduces apoptosis in cancer cells via mechanisms involving DR5, caspase activation, and modulation of Bcl-2 family proteins. oup.commdpi.com
RadioprotectiveProtects against radiation-induced injury in animal models. tandfonline.com
Anti-inflammatoryInhibits NF-κB activation and reduces pro-inflammatory mediators. nih.gov
Anti-osteoporoticShows potential in protecting bone against osteoporosis in animal models. imrpress.comoup.com

These distinctive biological activities underscore the significance of γ-tocotrienol as a subject of ongoing scientific research, aiming to elucidate its full range of effects and underlying mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O2 B1674612 gamma-Tocotrienol CAS No. 14101-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXNTMVVOOBZCV-WAZJVIJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019984
Record name gamma-Tocotrienol
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Tocotrienol
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CAS No.

14101-61-2
Record name γ-Tocotrienol
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Record name gamma-Tocotrienol
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Record name gamma-Tocotrienol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)
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Record name .GAMMA.-TOCOTRIENOL
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Record name gamma-Tocotrienol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Gamma Tocotrienol

Precursor Compounds and Enzymatic Conversions

In plants, the synthesis of tocotrienols, including γ-tocotrienol, begins with the condensation of homogentisate (B1232598) (HGA) and geranylgeranyl-pyrophosphate (GGPP). mdpi.comfrontiersin.orgoup.com This reaction is catalyzed by the enzyme homogentisate geranylgeranyltransferase (HGGT). mdpi.comfrontiersin.orgoup.com Subsequently, enzymatic transformations involving methyltransferases and cyclases lead to the formation of the different tocotrienol (B1241368) isomers. mdpi.com Specifically, tocopherol cyclase (TC/VTE1) catalyzes the conversion of intermediates into δ-tocotrienol and γ-tocotrienol. mdpi.com Gamma-tocopherol (B30145) methyltransferase (γ-TMT/VTE4) can further methylate γ-tocotrienol to produce α-tocotrienol, although this methylation is less efficient for tocotrienols compared to tocopherols (B72186). mdpi.com

In Vivo Biotransformation and Metabolite Generation

Upon ingestion, γ-tocotrienol undergoes significant biotransformation in mammals, primarily through oxidative degradation of its hydrophobic side chain. wikipedia.orgnih.govresearchgate.netnih.gov This process is initiated by ω-hydroxylation of the terminal methyl group on the side chain, catalyzed by cytochrome P450 enzymes, notably CYP3A4 and CYP4F2. wikipedia.orgresearchgate.netmdpi.comresearchgate.net Following ω-hydroxylation, a series of stepwise β-oxidations occurs, progressively shortening the side chain by removing two- or three-carbon units per cycle. nih.govresearchgate.netnih.gov This metabolic pathway is similar to that of fatty acid metabolism and involves auxiliary enzymes like reductases and isomerases to handle the double bonds present in the tocotrienol side chain. researchgate.net

Compared to γ-tocopherol, γ-tocotrienol is generally metabolized more rapidly and extensively. nih.govtandfonline.com This higher metabolic rate contributes to its lower accumulation in most tissues compared to α-tocopherol. mdpi.comnih.govtandfonline.com

Carboxychromanols and Other Identified Metabolites

The primary metabolites generated from the side-chain degradation of γ-tocotrienol are carboxychromanols. These compounds retain the chromanol ring structure but have a truncated, carboxylated side chain. Key intermediate metabolites include long-chain carboxychromanols such as 13′-carboxychromanol, 11′-carboxychromanol, and 9′-carboxychromanol. nih.govresearchgate.net The terminal metabolite of this pathway is 2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), also known as 3′-carboxychromanol. wikipedia.orgnih.govnih.govpnas.org

In addition to these unconjugated forms, sulfated and glucuronidated conjugates of both intermediate and terminal carboxychromanols have been identified. wikipedia.orgnih.govmdpi.comresearchgate.net Studies in human A549 cells and rats have shown that γ-tocotrienol is metabolized to sulfated 9′-, 11′-, and 13′-carboxychromanols, as well as their unconjugated counterparts. nih.govresearchgate.net Notably, a significant proportion of long-chain carboxychromanols from γ-tocotrienol can be in the sulfated form. nih.gov Conjugated γ-CEHC is also a quantitatively important metabolite, often accounting for a large percentage of total metabolites in plasma. nih.gov

Other potential metabolites, though less extensively studied, may include those resulting from modifications to the aromatic ring of the chromanol moiety. mdpi.com

Table 1 summarizes some key metabolites of γ-tocotrienol:

Metabolite NameDescriptionPubChem CID
13′-CarboxychromanolIntermediate long-chain carboxychromanol with a 13-carbon carboxylated side chain-
11′-CarboxychromanolIntermediate long-chain carboxychromanol with an 11-carbon carboxylated side chain-
9′-CarboxychromanolIntermediate long-chain carboxychromanol with a 9-carbon carboxylated side chain-
γ-CEHC (2-(β-carboxyethyl)-6-hydroxychroman)Terminal metabolite with a 2-carbon carboxylated side chain89379 ebi.ac.uk
Sulfated CarboxychromanolsCarboxychromanols conjugated with a sulfate (B86663) group-
Glucuronidated CarboxychromanolsCarboxychromanols conjugated with a glucuronide group-

Detailed research findings on metabolite profiles highlight the complexity of γ-tocotrienol metabolism. Studies using techniques like HPLC and mass spectrometry have been crucial in identifying and quantifying these metabolites in various biological samples, including cell culture media, plasma, urine, and feces. nih.govnih.govresearchgate.netnih.govresearchgate.net For instance, analysis in rats supplemented with γ-tocotrienol showed increased plasma concentrations of 13′-carboxychromanol and sulfated 9′-, 11′-, and 13′-carboxychromanol. nih.gov

Biological Activity of Gamma-Tocotrienol Metabolites

While γ-tocotrienol itself possesses various biological activities, there is growing interest in the potential bioactivity of its metabolites. mdpi.comtandfonline.com Some research suggests that these metabolites, particularly carboxychromanols, may contribute to or mediate some of the observed effects of γ-tocotrienol. tandfonline.compnas.org

For example, 13′-carboxychromanol has been identified as a competitive inhibitor of cyclooxygenases (COX-1 and COX-2), enzymes involved in the synthesis of pro-inflammatory eicosanoids. pnas.org This inhibitory activity is reported to be more potent than that of vitamin E forms themselves or shorter-chain carboxychromanols. pnas.org This finding suggests that 13′-carboxychromanol may play a role in the anti-inflammatory effects associated with γ-tocotrienol. pnas.org

Gamma-CEHC, the terminal metabolite, has been identified as an endogenous natriuretic factor, suggesting a potential role in regulating sodium excretion. tandfonline.comebi.ac.uk It has also been shown to inhibit cyclooxygenase activity and suppress the formation of pro-inflammatory mediators in various cell types, indicating potential anti-inflammatory properties. tandfonline.com

Emerging evidence also suggests that conjugated metabolites, such as sulfated and glucuronidated carboxychromanols, could have regulatory roles in specific biological activities, although further investigation is needed to fully understand their functions. nih.govpnas.org

The biological activities of γ-tocotrienol metabolites are an active area of research, with studies exploring their effects on various cellular processes and signaling pathways. mdpi.commdpi.com

Table 2 summarizes some reported biological activities of γ-tocotrienol metabolites:

Metabolite NameReported Biological Activity
13′-CarboxychromanolCompetitive inhibitor of cyclooxygenase (COX-1 and COX-2) pnas.org
γ-CEHCEndogenous natriuretic factor tandfonline.comebi.ac.uk, Inhibits cyclooxygenase activity tandfonline.com, Suppresses pro-inflammatory mediators tandfonline.com
Conjugated MetabolitesPotential regulatory roles in specific biological activities (under investigation) nih.govpnas.org

Subcellular Localization and Compartmentalization Dynamics

The subcellular localization and compartmentalization of γ-tocotrienol and its metabolites play a crucial role in their biological functions and metabolic fate. As a lipophilic molecule, γ-tocotrienol is primarily associated with cellular membranes and lipid droplets. wikipedia.org

In plants, the biosynthesis of tocotrienols occurs in plastids, specifically chloroplasts. frontiersin.orgnih.gov Enzymes involved in the early steps of the pathway, such as HGGT, are localized in these organelles. frontiersin.orgnih.gov

In mammalian cells, following absorption, γ-tocotrienol is distributed to various tissues and organelles. The metabolism of γ-tocotrienol, particularly the initial ω-hydroxylation by cytochrome P450 enzymes, is known to occur in the endoplasmic reticulum. researchgate.net Subsequent β-oxidation of the side chain is generally associated with mitochondria and peroxisomes, similar to fatty acid β-oxidation. researchgate.net

The conjugation of carboxychromanols with sulfate or glucuronide groups, which enhances their water solubility and facilitates excretion, primarily takes place in the liver. wikipedia.orgnih.gov These conjugated metabolites are then transported for excretion via bile or urine. wikipedia.org

The selective retention of α-tocopherol in the liver, mediated by α-TTP, and its subsequent incorporation into nascent very-low-density lipoproteins (VLDL) for distribution to peripheral tissues highlights a key difference in the compartmentalization dynamics compared to γ-tocotrienol. mdpi.comnih.govmdpi.com this compound has a lower affinity for α-TTP, leading to its more rapid metabolism and reduced systemic retention. nih.govmdpi.com

The compartmentalization of metabolites within cells and tissues can also influence their biological activity. For instance, the presence of carboxychromanols in specific cellular compartments, such as the vicinity of cyclooxygenase enzymes, would be essential for their inhibitory effects. pnas.org

Molecular Mechanisms of Action of Gamma Tocotrienol in Cellular Systems

Modulation of Intracellular Signaling Pathways

Gamma-tocotrienol interfaces with complex signaling networks within the cell, leading to a cascade of downstream effects. Its primary mechanisms involve the direct or indirect inhibition of key kinases and transcription factors that are often dysregulated in pathological conditions.

The NF-κB pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens, playing a critical role in inflammation and cell survival. nih.gov this compound has been demonstrated to be a potent inhibitor of this pathway. nih.gov It can completely abolish NF-κB activation induced by a wide array of agents, including tumor necrosis factor (TNF), phorbol (B1677699) myristate acetate, lipopolysaccharide, and interleukin-1beta. nih.gov

Under normal conditions, the NF-κB p50/p65 dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation, IκBα is degraded, allowing the p50/p65 dimer to translocate to the nucleus, where it activates the transcription of numerous target genes. nih.govwikipedia.org this compound effectively blocks this process. nih.gov By preventing the degradation of IκBα, it suppresses the phosphorylation and subsequent nuclear translocation of the p65 subunit, thereby abrogating NF-κB's transcriptional activity. nih.gov

This inhibition leads to the downregulation of a wide range of NF-κB-regulated gene products. These products are involved in critical cellular processes such as apoptosis, proliferation, invasion, and angiogenesis. nih.gov The suppression of these anti-apoptotic and pro-proliferative genes contributes to the potentiation of apoptosis in cells treated with this compound. nih.gov

Table 1: NF-κB-Regulated Gene Products Downregulated by this compound

This table details the downstream targets of the NF-κB signaling pathway that are suppressed by the action of this compound, categorized by their primary cellular function. Data is compiled from research findings. nih.gov

Cellular FunctionDownregulated Gene Product
Anti-apoptosis IAP1, IAP2, Bcl-xL, Bcl-2, cFLIP, XIAP, Bfl-1/A1, TRAF1, Survivin
Proliferation Cyclin D1, COX-2, c-Myc
Invasion MMP-9, ICAM-1
Angiogenesis Vascular Endothelial Growth Factor (VEGF)

The activation of NF-κB is critically dependent on the IκB Kinase (IKK) complex. wikipedia.org This complex, when activated by upstream signals, phosphorylates the IκBα protein, marking it for ubiquitination and proteasomal degradation. nih.govwikipedia.org Research has shown that this compound's inhibitory effect on the NF-κB pathway is mediated through the suppression of IKK activation. nih.govnih.gov

By inhibiting the activity of the IKK complex, this compound prevents the phosphorylation of IκBα. nih.gov This action stabilizes the IκBα-NF-κB complex, keeping NF-κB sequestered in the cytoplasm and unable to perform its function as a transcription factor. nih.gov Studies indicate that this compound can also suppress upstream activators of IKK, such as TGFβ-activated kinase 1 (TAK1) and receptor-interacting protein (RIP), further solidifying its comprehensive inhibition of this signaling cascade. nih.govnih.gov

The PI3K/Akt pathway is a central signaling route that promotes cell survival and proliferation. nih.gov Mechanistic studies have consistently revealed that the anticancer effects of this compound are associated with the suppression of PI3K/Akt signaling. nih.gov

The activation of the PI3K/Akt pathway involves the phosphorylation of key components. PI3K, a lipid kinase, activates PDK-1, which in turn phosphorylates and activates Akt. nih.gov Activated Akt then phosphorylates numerous downstream substrates involved in cell growth and survival. nih.gov

This compound treatment has been shown to cause a dose-responsive decrease in the levels of phosphorylated, active Akt (phospho-Akt). nih.gov This reduction in Akt activity is a key component of this compound's antiproliferative effects. nih.gov Interestingly, studies suggest that this compound does not directly inhibit the enzymatic activity of PI3K or Akt. nih.govnih.gov Instead, its inhibitory action occurs upstream. Research indicates that this compound significantly reduces the tyrosine phosphorylation of the ErbB3 receptor, a potent activator of PI3K. nih.govnih.gov By preventing the activation of this upstream receptor, this compound effectively shuts down the subsequent PI3K/Akt signaling cascade. nih.gov

Table 2: Effect of this compound on PI3K/Akt Pathway Components

This table summarizes the observed effects of this compound on key proteins within the PI3K/Akt signaling pathway based on scientific research. nih.govnih.govnih.gov

Pathway ComponentObserved Effect of this compoundResearch Finding
ErbB3 Receptor Decreased tyrosine phosphorylationThe primary upstream target of inhibition. nih.govnih.gov
PI3K No direct inhibition of enzymatic activityThe effect is mediated upstream of PI3K. nih.govnih.gov
Phospho-PDK-1 Decreased intracellular levelsA reduction in this activated kinase was observed. nih.gov
Akt Decreased phosphorylation (activation)A consistent dose-responsive decrease in phospho-Akt. nih.gov
Akt Kinase Activity Reduced activityA direct consequence of decreased phosphorylation. nih.gov

Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor protein that acts as a negative regulator of the PI3K/Akt pathway. biorxiv.org It functions as a lipid phosphatase, dephosphorylating the product of PI3K and thereby preventing the activation of Akt. biorxiv.org Given its role, an increase in PTEN activity could potentially explain the reduction in Akt phosphorylation.

However, investigations into the mechanism of this compound have shown that its inhibitory effects on Akt activation are not associated with an increase in PTEN phosphatase activity. nih.gov This finding indicates that this compound's modulation of the PI3K/Akt pathway is independent of PTEN activity. The mechanism relies on targeting upstream components of the pathway, such as the ErbB3 receptor, rather than enhancing the activity of its negative regulators. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

This compound has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial signaling cascades that regulate a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses. The MAPK family primarily includes the Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. The modulatory action of this compound on these pathways is often context-dependent, varying with cell type and cellular conditions, leading to distinct biological outcomes.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The effect of this compound on the ERK pathway, a key regulator of cell proliferation and survival, appears to be dichotomous and dependent on the specific cancer cell type.

In several cancer models, this compound has been observed to inhibit ERK activation. Studies on pancreatic cancer cells (Panc-1, Panc-28, MiaPaca-2, and BXPC-3) demonstrated that this compound treatment reduced the activation of ERK and its downstream mediator, ribosomal protein S6 kinase (RSK). aacrjournals.orgresearchgate.net This suppression of the ERK signaling pathway is linked to the induction of apoptosis in these cells. aacrjournals.org Similarly, in human gastric adenocarcinoma SGC-7901 cells, this compound significantly inhibited the hypoxia-stimulated phosphorylation of ERK1/2, which in turn led to a decrease in hypoxia-induced HIF-1α protein accumulation and VEGF secretion. nih.gov Research on human hepatocellular carcinoma HepG2 cells also points to the regulation of the Ras-Raf-MEK-ERK pathway by gamma- and delta-tocotrienols. rsc.org

Conversely, in other cellular contexts, this compound has been found to activate the ERK pathway. In human colon cancer (HCT-116) cells, this compound treatment led to the time-dependent activation of ERK1/2. aacrjournals.org This activation was shown to be a critical step in the upregulation of death receptors DR4 and DR5, thereby promoting TRAIL-induced apoptosis. The study indicated that this activation was mediated by reactive oxygen species (ROS). aacrjournals.org

Cell LineEffect on ERK PathwayDownstream ConsequenceReference
Pancreatic Cancer Cells (Panc-1, Panc-28, MiaPaca-2, BxPC-3)Inhibition of ERK activationInduction of apoptosis aacrjournals.orgresearchgate.net
Gastric Adenocarcinoma (SGC-7901)Inhibition of phosphorylated ERK1/2Decreased HIF-1α and VEGF secretion nih.gov
Hepatocellular Carcinoma (HepG2)Regulation of Ras-Raf-MEK-ERK pathwaySuppression of cell proliferation rsc.org
Colon Cancer (HCT-116)Activation of ERK1/2Upregulation of DR4 and DR5, sensitization to TRAIL-induced apoptosis aacrjournals.org
c-Jun N-terminal Kinase (JNK) Pathway

In contrast to the variable effects on the ERK pathway, this compound consistently appears to be an activator of the c-Jun N-terminal Kinase (JNK) pathway. The activation of JNK, a kinase often associated with cellular stress responses and apoptosis, is a recurring mechanism in the pro-apoptotic action of this compound.

In mammary tumor cells, this compound-induced apoptosis was associated with the activation of JNK. nih.gov This activation was linked to the upregulation of pro-apoptotic proteins such as C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5). nih.govnih.gov The mechanism often involves the induction of endoplasmic reticulum (ER) stress, which acts as an upstream trigger for JNK activation. nih.govnih.gov Studies in prostate cancer cells (PC-3) further confirmed the role of JNK in this compound's anticancer activity. researchgate.net Treatment elevated the phosphorylation levels of key proteins in the JNK cascade, including MKK4, SAPK/JNK, and the downstream transcription factor c-Jun. researchgate.net The use of a JNK inhibitor (SP600125) was shown to mitigate the cytotoxic effects of this compound, directly implicating JNK activation in its anti-proliferative and pro-apoptotic functions. researchgate.netqdu.edu.cn

Cell LineEffect on JNK PathwayDownstream ConsequenceReference
Mammary Tumor CellsActivation of JNKInduction of apoptosis, upregulation of CHOP and DR5 nih.gov
Prostate Cancer Cells (PC-3)Activation of JNK (increased phosphorylation of MKK4, SAPK/JNK, c-Jun)Induction of apoptosis, inhibition of proliferation researchgate.netqdu.edu.cn
Breast Cancer CellsActivation of JNKPromotion of ER-stress-mediated apoptosis researchgate.net
p38 MAPK Pathway

Similar to the JNK pathway, the p38 MAPK pathway is another stress-activated kinase cascade that is frequently modulated by this compound. The majority of evidence points towards an activation of this pathway, contributing to the compound's pro-apoptotic effects.

In studies on mammary tumor cells, this compound was found to induce apoptosis in a manner dependent on p38 activation, often in concert with JNK activation. nih.gov This activation was also shown to be a downstream consequence of endoplasmic reticulum stress. nih.govnih.gov In human breast cancer cells, an increase in p38 activation was observed following this compound treatment, which was associated with ER-stress-mediated apoptosis. researchgate.net However, some studies have reported conflicting results, suggesting the effects may be cell-type specific. For example, one study on HCT-116 colon cancer cells found that this compound inhibited the activation of p38 MAPK. aacrjournals.org Another study mentioned the suppression of p38 MAPK in T-cell lymphoma. researchgate.net

Cell LineEffect on p38 MAPK PathwayDownstream ConsequenceReference
Mammary Tumor CellsActivation of p38Induction of apoptosis nih.gov
Breast Cancer CellsActivation of p38Promotion of ER-stress-mediated apoptosis researchgate.net
Colon Cancer (HCT-116)Inhibition of p38 activationNot directly linked to primary outcome in the study aacrjournals.org

Signal Transducer and Activator of Transcription (STAT) Pathways

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in mediating signals from cytokines and growth factors to the nucleus, thereby influencing cell growth, survival, and differentiation. This compound has been identified as a potent modulator of STAT signaling, particularly targeting STAT3.

STAT3 and STAT5 Modulation

Research has consistently shown that this compound is a novel inhibitor of the STAT3 signaling pathway. nih.gov In human hepatocellular carcinoma (HCC) and multiple myeloma cells, this compound was found to suppress both constitutive (persistently active) and inducible (externally stimulated) STAT3 activation in a dose-dependent manner. nih.govnih.gov This inhibitory effect was specific to STAT3, as the compound had a minimal effect on the phosphorylation of STAT5 under the same conditions. nih.gov

The mechanism underlying this inhibition involves multiple points of intervention. This compound was shown to inhibit the activation of upstream protein tyrosine kinases such as Src, Janus kinase 1 (JAK1), and JAK2, which are responsible for phosphorylating and activating STAT3. nih.govnih.gov Furthermore, this compound induces the expression of the protein tyrosine phosphatase SHP-1. nih.govnih.gov SHP-1 acts as a negative regulator of STAT3 signaling by dephosphorylating it. Gene silencing of SHP-1 using small interfering RNA abolished the ability of this compound to inhibit STAT3 activation, confirming the crucial role of this phosphatase in the compound's mechanism. nih.gov

The suppression of STAT3 activation by this compound leads to the downregulation of various STAT3-regulated gene products that are critical for tumor cell proliferation, survival, and angiogenesis, including cyclin D1, Bcl-2, Bcl-xL, survivin, Mcl-1, and Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov

Cell LineEffect on STAT PathwayMechanismDownstream ConsequenceReference
Hepatocellular Carcinoma (HepG2)Inhibition of constitutive and inducible STAT3 activation; Minimal effect on STAT5Inhibition of upstream kinases (Src, JAK1, JAK2); Induction of SHP-1 phosphataseDownregulation of cyclin D1, Bcl-2, Bcl-xL, survivin, Mcl-1, and VEGF nih.gov
Multiple Myeloma (U266)Inhibition of constitutive and IL-6-induced STAT3 activationInhibition of JAK activation; Induction of SHP-1 phosphataseDownregulation of antiapoptotic, proliferative, and angiogenic gene products nih.govnih.gov

Estrogen Receptor Alpha (ERα) Downregulation

This compound has been shown to modulate the estrogen signaling pathway, a critical component in the development and progression of certain types of breast cancer. One of its key mechanisms in this context is the downregulation of Estrogen Receptor Alpha (ERα). In estrogen-sensitive breast cancer cells, γ-T3 treatment has been observed to suppress the expression of ERα. This downregulation is significant because ERα, when activated by estrogen, promotes the transcription of genes that drive cell proliferation and tumor growth. By reducing the levels of ERα, this compound can diminish the cellular response to estrogen, thereby inhibiting the growth of estrogen-dependent cancer cells. Research indicates that γ-T3's ability to downregulate ERα contributes to its anti-proliferative effects in ER-positive breast cancer models. nih.gov

Regulation of Gene Expression and Protein Synthesis

This compound exerts a profound influence on cellular function by modulating the expression of a wide array of genes and the subsequent synthesis of proteins. This regulation is central to its anti-inflammatory, anti-proliferative, and anti-angiogenic properties.

The anti-inflammatory effects of this compound are partly mediated through its interaction with the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, which are crucial in the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.govmdpi.com

Research has demonstrated that this compound can suppress the expression and activity of COX-2. nih.gov Elevated levels of COX-2 are associated with various inflammatory conditions and cancers. By inhibiting COX-2, this compound reduces the production of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory mediator. nih.gov Studies have shown that combined treatment of this compound with the selective COX-2 inhibitor celecoxib (B62257) results in a synergistic antiproliferative effect in mammary tumor cells, associated with a decrease in COX-2 levels. nih.gov

While direct, extensive research on this compound's effect on the 5-LOX pathway is less documented, the broader anti-inflammatory profile of tocotrienols suggests a potential modulatory role. The 5-LOX enzyme is responsible for the production of leukotrienes, which are involved in inflammatory and allergic responses. mdpi.comresearchgate.net

Table 1: Effect of this compound on Inflammatory Pathway Enzymes

EnzymeEffect of this compoundAssociated PathwayKey Downstream Mediator
Cyclooxygenase-2 (COX-2) Inhibition of expression and activityProstaglandin SynthesisProstaglandin E2 (PGE2)
5-Lipoxygenase (5-LOX) Potential modulationLeukotriene SynthesisLeukotrienes

This compound has been shown to modulate the expression of several pro-inflammatory cytokines and chemokines, which are signaling molecules that mediate inflammatory responses. thermofisher.com By suppressing these molecules, this compound can attenuate inflammation.

Tumor Necrosis Factor-alpha (TNF-α): Studies have indicated that tocotrienols can inhibit the production of TNF-α, a key cytokine involved in systemic inflammation. mdpi.com

Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8): this compound treatment has been associated with reduced expression of IL-1β and IL-6 in various cell and animal models. mdpi.commdpi.com These cytokines are pivotal in mediating acute and chronic inflammatory responses. Clinical trials have also shown that gamma-tocopherol (B30145) supplementation can decrease pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. mdpi.com

Monocyte Chemoattractant Protein-1 (MCP-1): This chemokine is responsible for recruiting monocytes to sites of inflammation. This compound has been found to suppress the expression of MCP-1. mdpi.commdpi.com

A critical aspect of this compound's anti-cancer activity is its ability to induce apoptosis (programmed cell death) and inhibit cell survival pathways in cancer cells. This is achieved by downregulating the expression of key anti-apoptotic and pro-survival gene products.

Bcl-2 and Bcl-xL: These proteins are members of the B-cell lymphoma 2 (Bcl-2) family and are potent inhibitors of apoptosis. This compound has been shown to decrease the expression of both Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells.

Id1 (Inhibitor of DNA binding 1): Id1 is a protein that promotes cell proliferation and is often overexpressed in various cancers. Research has demonstrated that this compound-induced cell death is associated with the suppression of Id family proteins, including Id1. nih.gov

Cyclin D1 and c-Myc: These are critical regulators of the cell cycle. Cyclin D1 promotes progression through the G1 phase, while c-Myc is a transcription factor that drives cell proliferation. This compound treatment has been found to downregulate the expression of both cyclin D1 and c-Myc, leading to cell cycle arrest and inhibition of proliferation. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by targeting key factors involved in this process. nih.gov

Vascular Endothelial Growth Factor (VEGF): VEGF is a potent stimulator of angiogenesis. This compound has been shown to suppress the expression of VEGF and inhibit the phosphorylation of its receptor, VEGFR-2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. nih.gov

Hypoxia-Inducible Factor-1 Alpha (HIF-1α): HIF-1α is a transcription factor that is stabilized under hypoxic (low oxygen) conditions, which are common in solid tumors. It plays a crucial role in activating the transcription of genes involved in angiogenesis, including VEGF. The anti-angiogenic effects of this compound are also linked to the inhibition of HIF-1α activity.

Table 2: Impact of this compound on Angiogenic Factors

Angiogenic FactorRole in AngiogenesisEffect of this compound
Vascular Endothelial Growth Factor (VEGF) Stimulates endothelial cell proliferation and migrationSuppression of expression and receptor phosphorylation
Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Transcription factor that activates pro-angiogenic genesInhibition of activity

The invasion and metastasis of cancer cells involve the degradation of the extracellular matrix (ECM) and alterations in cell adhesion. mdpi.com this compound influences these processes by modulating the activity of matrix metalloproteinases (MMPs) and the expression of cell adhesion molecules. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade various components of the ECM, facilitating tumor cell invasion. nih.govresearchgate.net this compound has been shown to downregulate the expression and activity of several MMPs, thereby inhibiting the invasive potential of cancer cells. nih.gov

Cell Adhesion Molecules (e.g., VCAM-1, ICAM-1, E-selectin): These molecules are expressed on the surface of endothelial cells and mediate the adhesion of circulating tumor cells, a critical step in metastasis. This compound can suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin, thus interfering with the metastatic process.

Apoptosis-Related Genes (e.g., Death Receptors DR4/DR5, CHOP, Caspases, PARP)

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key apoptosis-related genes. The extrinsic, or death receptor-mediated, pathway is a significant target. Research indicates that tocotrienols can enhance the expression of Death Receptor 5 (DR5). supervitamins.com.my This upregulation of DR5 is transcriptionally regulated by C/EBP homologous protein (CHOP), a key protein involved in endoplasmic reticulum (ER) stress-induced apoptosis. supervitamins.com.my The activation of the extrinsic pathway is further supported by findings that γ-T3 treatment leads to the cleavage and activation of caspase-8, the initiator caspase in this pathway. supervitamins.com.mynih.govresearchgate.net

Following the activation of initiator caspases, γ-T3 triggers the execution phase of apoptosis. This is evidenced by the increased levels of cleaved (active) forms of the executioner caspase, caspase-3. nih.govnih.govunimi.it Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One such critical substrate is Poly (ADP-ribose) polymerase (PARP). Studies confirm that γ-T3 treatment results in the cleavage of PARP, a well-established marker of apoptosis. nih.govnih.govunimi.it The modulation of these key proteins underscores the pro-apoptotic potential of this compound through the death receptor pathway.

Telomerase Activity and Telomere Shortening Mechanisms

This compound has demonstrated protective effects against cellular aging by influencing telomere length and telomerase activity, particularly in the context of oxidative stress. In studies using human fibroblast cells derived from individuals of different ages, pretreatment with γ-T3 was found to prevent the telomere shortening induced by hydrogen peroxide (H₂O₂). nih.govnih.govbohrium.com

This protective effect on telomere length is closely linked to its impact on telomerase, the enzyme responsible for maintaining telomere ends. Research has shown that γ-T3 can protect against the loss of telomerase activity caused by oxidative stress. nih.govnih.govresearchgate.net In some fibroblast cell groups, γ-T3 treatment not only prevented the reduction in telomerase activity but also led to an increase. nih.govnih.gov These findings suggest that this compound helps preserve cellular proliferative capacity by modulating telomere length, likely through its influence on telomerase under conditions of oxidative stress. nih.govnih.govresearchgate.net

Effects of this compound on Human Fibroblasts Under Oxidative Stress
Cell Line Age GroupOptimal Protective γ-T3 DoseEffect on Telomere Length (Pretreatment)Effect on Telomerase Activity (Pretreatment)
Young (YF)80 µMPrevented H₂O₂-induced shorteningPrevented H₂O₂-induced reduction
Middle (MF)40 µMNo significant changeIncreased activity
Old (OF)40 µMPrevented H₂O₂-induced shorteningPrevented H₂O₂-induced reduction

Wnt/β-catenin Signaling Pathway Components

The effect of this compound on the Wnt/β-catenin signaling pathway appears to be highly context- and cell-type-dependent, with studies reporting both activation and inhibition.

In the context of bone metabolism, γ-T3 has been shown to stimulate the Wnt/β-catenin pathway in MC3T3-E1 osteoblast precursor cells. nih.govrsc.org This stimulation involves an increase in the expression and nuclear accumulation of β-catenin. nih.govrsc.org Consequently, the expression of downstream target genes associated with cell proliferation and differentiation, such as cyclin-D1, c-Myc, BMP-2, and BMP-4, is enhanced. nih.govrsc.org The effects of γ-T3 in this system were reportedly blocked by a Wnt/β-catenin signaling pathway inhibitor, confirming its mechanism of action. nih.govrsc.org

Conversely, in metastatic breast cancer cells, γ-T3 has been found to significantly inhibit the canonical Wnt/β-catenin signaling pathway. nih.gov This inhibition occurs through a dose-responsive decrease in the levels of Wnt ligands (Wnt3a and Wnt5a/b) and key receptors, including Frizzled-7 (FZD7) and the low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor. nih.gov This leads to a reduction in downstream signaling proteins such as DVL2/3, GSK3β, and axin1, ultimately decreasing levels of β-catenin and its target gene, cyclin D1. nih.gov Furthermore, γ-T3 treatment increased the expression of Wnt pathway inhibitory proteins. nih.gov These opposing findings highlight that γ-T3's influence on this critical pathway is not universal but is instead dictated by the specific cellular environment.

MicroRNA (miRNA) Expression Profiling and Regulation

This compound can modulate the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.gov This regulatory role has been observed in the context of radiation exposure. In studies involving mice subjected to total-body irradiation, pretreatment with this compound (GT3) was shown to alter the expression of several radiation-modulated miRNAs in the spleen. nih.govnih.gov

The expression of these miRNAs was affected in a dose- and time-dependent manner. nih.govnih.gov Specifically, GT3 appeared to influence a number of miRNAs known to be involved in the regulation of hematopoiesis and lymphogenesis. nih.gov This modulation of miRNA profiles is one of the molecular mechanisms underlying the radioprotective effects of GT3, contributing to the post-irradiation recovery of hematopoietic cells. nih.gov In addition to its effects on miRNA, GT3 pretreatment also suppressed the upregulation of radiation-induced p53, further preventing radiation-induced damage. nih.govnih.gov These findings indicate that miRNA modulation is a key mechanism through which this compound exerts its biological effects in response to cellular stress. nih.gov

Direct Enzymatic Inhibition and Activation

HMG-CoA Reductase Activity Modulation

This compound is a known modulator of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov Its mechanism of action is distinct from that of statin drugs. Instead of competitively inhibiting the enzyme's active site, γ-T3 suppresses HMG-CoA reductase activity via a post-transcriptional mechanism. nih.govwellnessresources.com

Research has demonstrated that γ-T3 reduces the cellular levels of HMG-CoA reductase protein. nih.gov This is achieved by increasing the degradation rate of the enzyme. nih.govresearchgate.net In one study, treatment with γ-T3 increased the degradation rate 2.4-fold, significantly shortening the half-life of the reductase protein. nih.gov This action appears to modulate the intracellular mechanism for the controlled degradation of the reductase protein. nih.gov Among the tocotrienol (B1241368) isomers, this compound has been shown to be particularly potent in inhibiting cholesterol biosynthesis. nih.govwellnessresources.com

Modulation of HMG-CoA Reductase by this compound
ParameterEffect of this compoundMechanism
HMG-CoA Reductase ActivityReducedPost-transcriptional suppression
HMG-CoA Reductase Protein LevelReducedIncreased degradation rate
HMG-CoA Reductase mRNA LevelMinor decreasePrimarily non-transcriptional regulation

Tyrosinase Activity Inhibition

This compound has been identified as an inhibitor of tyrosinase, the key enzyme that regulates the production of melanin (B1238610) in the skin. klkoleo.comnih.govgoogle.com This inhibitory action forms the basis of its potential role in modulating skin pigmentation. Studies conducted on B16 melanoma cells have shown that γ-T3 significantly suppresses tyrosinase activity in a dose-dependent manner. klkoleo.com

The mechanism involves the suppression of both the constitutive and the UV-induced activation of the tyrosinase enzyme. klkoleo.comnih.gov By inhibiting the catalytic activity of tyrosinase, γ-T3 effectively reduces the rate of melanin synthesis. klkoleo.comgoogle.com This direct enzymatic inhibition highlights a specific molecular target of this compound in melanocytes, positioning it as a modulator of melanogenesis. mdpi.com

Caspase Cascade Activation

This compound has been shown to induce apoptosis in various cell types through the activation of the caspase cascade, a critical component of programmed cell death. This process involves a hierarchy of proteases called caspases, which, upon activation, cleave specific substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Research indicates that this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways, which converge on the activation of executioner caspases. In neoplastic mammary epithelial cells, this compound treatment leads to increased levels of cleaved (active) caspase-8 and caspase-3. nih.gov Caspase-8 is a key initiator caspase in the extrinsic pathway. mdpi.com However, studies suggest that this activation in mammary tumor cells is not associated with traditional death receptor signaling but may be linked to the suppression of the PI3K/Akt signaling pathway and a subsequent reduction in the anti-apoptotic protein FLIP (FLICE-inhibitory protein). nih.gov

The intrinsic pathway is also a significant target. In human diploid fibroblasts, this compound was found to inhibit the activation of caspase-9, the primary initiator caspase of the intrinsic pathway, and the subsequent activation of caspase-3. nih.gov This pathway is often triggered by mitochondrial stress and the release of cytochrome c. mdpi.com The activation of caspase-9, along with caspase-8, has been observed in human oral cancer cells and chronic myeloid leukemic cells following this compound treatment, indicating the involvement of both major apoptotic pathways. semanticscholar.orgmonash.edu

Furthermore, this compound can induce apoptosis through pathways linked to endoplasmic reticulum (ER) stress, which involves the activation of caspase-12. nih.govd-nb.info The convergence of these pathways leads to the activation of executioner caspases, primarily caspase-3 and caspase-7, which are responsible for cleaving critical cellular proteins, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.comsemanticscholar.orgnih.gov This PARP cleavage has been observed in multiple cancer cell lines treated with this compound. mdpi.comnih.gov

Table 1: Key Caspases Activated by this compound
CaspaseTypeAssociated PathwayObserved Effect of this compound
Caspase-3ExecutionerConvergence of Intrinsic/Extrinsic PathwaysActivation observed in mammary, oral cancer, and fibroblast cells. nih.govnih.govsemanticscholar.org Leads to PARP cleavage. mdpi.com
Caspase-7ExecutionerConvergence of Intrinsic/Extrinsic PathwaysActivation observed in breast cancer cells. nih.gov
Caspase-8InitiatorExtrinsic (Death Receptor) PathwayActivation observed in mammary, oral cancer, and hepatoma cells. nih.govsemanticscholar.orgnih.gov
Caspase-9InitiatorIntrinsic (Mitochondrial) PathwayActivation observed in hepatoma and chronic myeloid leukemic cells. monash.edunih.gov Inhibition of activation also noted in stressed fibroblasts. nih.gov
Caspase-12InitiatorEndoplasmic Reticulum Stress PathwayActivation observed in mammary tumor and cervical cancer cells. nih.govd-nb.info

Interactions with Cellular Organelles and Structures

This compound is a potent inducer of endoplasmic reticulum stress (ERS) in various cancer cell lines. mdpi.comnih.gov ERS occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This condition triggers a set of signaling pathways known as the Unfolded Protein Response (UPR) to restore homeostasis or, if the stress is too severe, to initiate apoptosis. mdpi.com

This compound has been shown to activate key components of the UPR. nih.gov Transcriptomic analyses have revealed the upregulation of ERS-modulated genes in response to this compound. mdpi.com The three primary sensors of the UPR—PERK, IRE1α, and ATF6—are modulated by this compound. In breast cancer cells, treatment with this compound leads to the activation of the PERK pathway, evidenced by increased phosphorylation of PERK and its downstream target, eIF2α. nih.govnih.govnih.gov This activation subsequently increases the expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis. nih.govnih.gov

The IRE1α pathway is also activated, as shown by increased levels of IRE1α protein and its phosphorylation. nih.govnih.gov In some cell types, this leads to the alternative splicing of X-box binding protein 1 (XBP1), another important UPR transcription factor. d-nb.infomdpi.com While the ATF6 pathway has been observed to be activated in some studies, others report no significant changes in its expression. mdpi.comnih.gov A central regulator of ERS, the chaperone protein GRP78/Bip, is consistently upregulated in cells treated with this compound, signifying its role in the initial response to the accumulation of unfolded proteins. mdpi.comnih.gov The induction of ERS by this compound appears to be a critical mechanism for its pro-apoptotic effects in cancer cells, often occurring concurrently with autophagy. nih.gov

This compound exhibits a dual role in modulating mitochondrial function, acting as both a protector against dysfunction in healthy or stressed cells and an inducer of dysfunction in cancer cells to promote apoptosis.

In protective contexts, such as renal ischemia or oxidant-induced injury, this compound helps preserve mitochondrial integrity and bioenergetics. nih.govmdpi.comnih.gov It has been shown to ameliorate decreases in mitochondrial respiration, maintain the mitochondrial membrane potential, and preserve F₀F₁-ATPase activity. nih.gov This preservation of mitochondrial function helps maintain intracellular ATP levels, preventing cell lysis and promoting survival. nih.govmdpi.comnih.gov Studies suggest this compound can prevent ischemia-induced decreases in the protein levels of subunits within complex I and complex III of the electron transport chain, thereby preserving their activities. mdpi.com

Conversely, in cancer cells, this compound can induce mitochondrial dysfunction to trigger apoptosis. nutraceuticalsworld.com Treatment of adipocytes with this compound resulted in a significant loss of mitochondrial membrane potential and increased generation of reactive oxygen species (ROS). nutraceuticalsworld.com This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the intrinsic caspase cascade. nih.govnutraceuticalsworld.com This pro-apoptotic mechanism involves modulating the expression of the Bcl-2 family of proteins, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. mdpi.comnutraceuticalsworld.com

Table 2: Effects of this compound on Mitochondrial Parameters
ParameterProtective Effect (e.g., in Renal Injury)Pro-Apoptotic Effect (e.g., in Cancer Cells)
Mitochondrial RespirationImproves/preserves state 3 and oligomycin-sensitive respiration. nih.govmdpi.comDisrupted as a consequence of membrane potential loss.
Mitochondrial Membrane PotentialMaintains membrane potential in oxidant-injured cells. nih.govCauses significant loss/disruption. nutraceuticalsworld.com
ATP LevelsMaintains/prevents deficits in intracellular ATP. nih.govmdpi.comnih.govDepleted due to mitochondrial dysfunction.
Cytochrome c ReleaseInhibits release from mitochondria. nih.govPromotes release into the cytosol. nutraceuticalsworld.com
Bcl-2 Family ProteinsDecreases Bax/Bcl-2 protein expression ratio. nih.govIncreases Bax/Bcl-2 protein expression ratio. mdpi.comnutraceuticalsworld.com
Electron Transport ChainPreserves activities of complex I and complex III. mdpi.comFunction is impaired.

Mechanisms of Antioxidant Activity

This compound is a potent, lipid-soluble antioxidant that functions as an efficient inhibitor of lipid peroxidation within biological membranes. tocotrienol.orgnih.gov Its antioxidant activity is primarily attributed to the chromanol head of the molecule. mdpi.com This structure allows it to donate a hydrogen atom from the hydroxyl group on the chromanol ring to lipid peroxyl radicals, effectively neutralizing them and terminating the chain reaction of lipid peroxidation. nih.govmdpi.com

Tocotrienols insert themselves into cell membranes with their chromanol head oriented towards the surface and their unsaturated farnesyl tail embedded within the lipid bilayer. mdpi.com This positioning is crucial for its function. The unsaturated side chain of tocotrienols is thought to allow for more efficient penetration into tissues with saturated fatty layers, such as the brain and liver. nih.gov Studies comparing the radical-scavenging action of tocotrienols and tocopherols (B72186) in vesicle membranes found that the reaction rates of tocotrienol homologues were slightly lower than their corresponding tocopherol counterparts, which may be due to differences in mobility and the location of the antioxidant hydroxyl group within the membrane caused by the different side-chain structures. nih.gov

Beyond scavenging lipid radicals, this compound plays a broader role in neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing cellular oxidative and nitrosative stress. nih.govmdpi.com In various models of cellular injury, this compound has been shown to block the production of ROS. nih.gov This is a key mechanism in its protective effects against oxidant-induced damage in renal cells and against radiation-induced vascular oxidative stress. nih.govmdpi.com

This compound's ability to scavenge reactive nitrogen species contributes to its anti-inflammatory and vasculoprotective effects. nih.gov It can help prevent the uncoupling of endothelial nitric oxide synthase (eNOS), a condition where the enzyme produces superoxide (B77818) instead of nitric oxide, which contributes to nitrosative stress. mdpi.com By mitigating the formation of ROS and RNS, this compound helps maintain cellular homeostasis and protects essential biomolecules, including lipids, proteins, and DNA, from oxidative damage. mdpi.comnih.govresearchgate.net While it is a powerful antioxidant, some research suggests that at higher concentrations, this compound may exert pro-oxidant effects, a property that is harnessed in its anti-cancer activity where it can elevate ROS levels in tumor cells to induce apoptosis. mdpi.comnutraceuticalsworld.com

Lipid Peroxidation Markers (e.g., MDA, 8-isoprostane)

This compound, a member of the vitamin E family, has demonstrated significant antioxidant properties, particularly in the context of lipid peroxidation. Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. The efficacy of this compound in mitigating this process is often evaluated by measuring specific biomarkers, most notably malondialdehyde (MDA) and 8-isoprostane. These markers provide quantitative insights into the extent of oxidative stress and the protective effects of antioxidant compounds within cellular systems.

Malondialdehyde (MDA) is a highly reactive aldehyde that is one of the final products of polyunsaturated fatty acid peroxidation in cells. An increase in MDA levels is a well-established indicator of oxidative stress. Research has shown that this compound can effectively reduce MDA levels in various experimental models. For instance, in a study involving osteoblasts subjected to hydrogen peroxide-induced oxidative stress, pretreatment with this compound was found to prevent the elevation of MDA in a dose-dependent manner.

8-isoprostane, another key biomarker, is a prostaglandin-like compound formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. The measurement of 8-isoprostane is considered a reliable method for assessing oxidative stress in both animal and human studies. While much of the research on vitamin E has focused on tocopherols, emerging studies are beginning to explore the specific effects of tocotrienol isomers. Research on the direct effects of isolated this compound on 8-isoprostane is still developing. However, studies on related compounds, such as gamma-tocopherol, have shown a significant reduction in inflammation-mediated increases in 8-isoprostane, suggesting a potential area for future investigation into the specific role of this compound.

It is important to note that a significant portion of the existing research has been conducted using tocotrienol-rich fractions (TRF), which contain a mixture of different tocotrienol isomers (alpha, beta, gamma, and delta) as well as alpha-tocopherol (B171835). This makes it challenging to attribute the observed antioxidant effects solely to this compound. For example, a meta-analysis of randomized controlled trials investigating the effects of tocotrienols on markers of oxidative stress did not provide a separate analysis for this compound. nih.gov Therefore, while the evidence suggests a protective role for tocotrienols against lipid peroxidation, more research utilizing isolated this compound is necessary to delineate its specific molecular mechanisms and efficacy.

The following tables summarize key research findings on the effects of this compound and tocotrienol-rich fractions on lipid peroxidation markers.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels

Study Type Model System Treatment Key Findings Reference
In VitroHydrogen Peroxide-Induced Oxidative Stress in OsteoblastsPretreatment with this compoundPrevented the elevation of MDA in a dose-dependent manner.

Table 2: Effect of Tocotrienol Supplementation on Malondialdehyde (MDA) Levels (Meta-analysis)

Study Type Population Treatment Key Findings Reference
Meta-analysis of Randomized Controlled TrialsVariousTocotrienols (mixed isomers)A subgroup analysis suggested that tocotrienols might reduce MDA levels. nih.gov

Biological Activities and Preclinical Research Applications

In Vitro Studies in Cancer Cell Lines

Gamma-tocotrienol has demonstrated significant anti-cancer effects in various pancreatic cancer cell lines. Studies have shown that it can inhibit the proliferation of human pancreatic cancer cells, including AsPC-1, Panc-1, BxPC-3, and MIA PaCa-2, which have varying p53 and K-Ras mutation statuses. nih.gov This inhibition of proliferation is attributed to the induction of cell cycle arrest at the G1 phase. nih.gov

The anti-proliferative activity of this compound is dose-dependent, with studies showing that it can induce cell death in over 50% of Panc-28, MIA PaCa-2, Panc-1, and BxPC-3 cells. tocotrienol.org Mechanistically, this compound has been found to suppress the activation of key signaling pathways involved in cancer cell survival and proliferation, such as the AKT and Ras/Raf/MEK/ERK pathways. tocotrienol.org Specifically, it reduces the activation of ERK MAP kinase and its downstream mediator RSK, as well as suppressing the activation of protein kinase AKT. tocotrienol.org

Furthermore, this compound has been shown to potentiate the apoptotic effects of the standard chemotherapeutic drug, gemcitabine (B846), in pancreatic cancer cells. nih.govwellnessresources.com This sensitization is associated with the inhibition of NF-κB activation and the suppression of several key cellular regulators, including cyclin D1, c-Myc, cyclooxygenase-2 (COX-2), Bcl-2, cellular inhibitor of apoptosis protein, survivin, vascular endothelial growth factor (VEGF), ICAM-1, and CXCR4. wellnessresources.com In an orthotopic nude mouse model of human pancreatic cancer, oral administration of this compound inhibited tumor growth and enhanced the antitumor properties of gemcitabine. wellnessresources.com

Table 1: Effects of this compound on Pancreatic Cancer Cell Lines

Cell Line Observed Effects Key Molecular Targets
PANC-1 Inhibition of proliferation, Induction of apoptosis, Sensitization to gemcitabine. nih.govtocotrienol.org Downregulation of cyclin D1, c-Myc, COX-2; Inhibition of NF-κB activation. nih.govwellnessresources.com
BxPC-3 Inhibition of proliferation, Induction of apoptosis, Sensitization to gemcitabine. nih.govtocotrienol.org Suppression of AKT and ERK signaling. tocotrienol.org
MIA PaCa-2 Inhibition of proliferation, Induction of apoptosis. nih.govtocotrienol.org Suppression of AKT and ERK signaling. tocotrienol.org

In preclinical studies involving hepatocellular carcinoma (HCC), this compound has been identified as a potent agent that inhibits angiogenesis-mediated tumor growth. nih.gov It has been observed to induce apoptosis and inhibit the AKT/mTOR signaling pathway in HCC cells. nih.gov Research has shown that this compound can significantly inhibit the proliferation of highly metastatic HCCLM3 cells in a dose-dependent manner. nih.gov

The anti-angiogenic effects of this compound are multifaceted, targeting several key steps in the angiogenesis process. It has been shown to inhibit endothelial cell viability, migration, invasion, and their differentiation into capillary-like structures. nih.gov These effects are mediated through the targeting of the AKT/mTOR signaling cascade in endothelial HCC cells. nih.gov In an orthotopic mouse model of HCC, this compound was found to significantly reduce tumor growth and inhibit tumor-induced angiogenesis. nih.gov

This compound has been identified as the most potent isomer of tocotrienol (B1241368) in eliminating melanoma cells. nih.gov Its anti-cancer activity in melanoma is characterized by the induction of apoptosis, evidenced by the activation of procaspases and an accumulation of the sub-G1 cell population. nih.gov The pro-apoptotic effects of this compound are associated with the suppression of pro-survival genes, including NF-κB, EGF-R, and Id family proteins. nih.gov

Furthermore, this compound treatment leads to the induction of the JNK signaling pathway, and inhibition of this pathway can partially block the effects of this compound. nih.gov A notable effect of this compound in melanoma models is its ability to suppress mesenchymal markers and restore the expression of E-cadherin and gamma-catenin, which is linked to a suppression of the cells' invasive capabilities. nih.gov Additionally, a synergistic effect has been observed when melanoma cells are co-treated with this compound and chemotherapy drugs. nih.gov Studies have also shown that gamma- and delta-tocotrienols can inhibit melanin (B1238610) synthesis in B16 melanoma cells by suppressing tyrosinase activation. klkoleo.com

In neuroblastoma cell lines, this compound has been shown to induce apoptosis by acting as a BH3 mimetic. nih.gov It binds to the hydrophobic groove of the anti-apoptotic protein Bcl-2, mimicking the action of BH3-only proteins. nih.gov This action induces apoptosis through the intrinsic pathway in a Bax- and caspase-9-dependent manner. nih.gov Specifically, in SH-SY5Y human neuroblastoma cells, this compound induces cell death by depolarizing the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytosol and subsequent activation of caspases-9 and -3. nih.gov

Furthermore, research has explored the synergistic effects of this compound with 13-cis retinoic acid (13cRA) in neuroblastoma. researchgate.net In both SH-SY5Y and SK-N-BE(2) cell lines, the combination of this compound and 13cRA resulted in a significant reduction in cell viability and an increase in cell death, with the addition of this compound reducing the IC50 of 13cRA by more than half in both cell lines. researchgate.net In vivo studies using neuroblastoma xenografts showed that the combination of this compound and 13cRA significantly reduced tumor volume. researchgate.net

Table 2: Effects of this compound on Neuroblastoma Cell Lines

Cell Line Observed Effects Key Molecular Targets
SH-SY5Y Induction of apoptosis, Depolarization of mitochondrial membrane, Release of cytochrome c, Activation of caspases-9 and -3. nih.gov Bcl-2. nih.gov

This compound has demonstrated time and dose-dependent anti-proliferative, pro-apoptotic, and antioxidant effects on acute myeloid leukemia (AML) cell lines, specifically U937 and KG-1. mdpi.comnih.govnih.gov The anti-cancer effects are mediated through the upregulation of proteins involved in the intrinsic apoptotic pathway. mdpi.comnih.gov Studies have evaluated the effects of this compound on AML cell lines by examining their viability, cell cycle status, apoptotic cell death, DNA fragmentation, production of reactive oxygen species, and expression of pro-apoptotic proteins. mdpi.comnih.gov

Treatment with this compound leads to an upregulation of several proteins involved in the intrinsic apoptotic pathway, promoting anti-tumor effects. lau.edu.lb The research highlights that while the anti-cancer effects of this compound have been studied in various cancer types, its efficacy in the treatment of leukemia, and AML in particular, is an area of ongoing investigation. nih.gov

Preclinical research has indicated that tocotrienols, including this compound, are potent anti-mesothelioma agents. functionalfoodscenter.net Malignant mesothelioma is known for its resistance to many chemotherapeutic agents. functionalfoodscenter.net Studies have investigated the potential of improving the bioavailability and anticancer activity of this compound in vivo by using a gamma-cyclodextrin inclusion complex. functionalfoodscenter.net In nude mice bearing MSTO-211H human malignant mesothelioma cells, oral treatment with this complex showed a tendency for lower tumor growth compared to this compound alone. functionalfoodscenter.net This was associated with a lower level of vascular endothelial growth factor (VEGF) mRNA in the tumor tissue. functionalfoodscenter.net

This compound has been shown to exhibit anticancer activity in glioma cancer cells. nih.gov Its effects are significantly enhanced when used in combination with hydroxychavicol (HC). nih.govresearchgate.net The combination of this compound and HC has been shown to be more effective than either agent alone in inhibiting the proliferation of glioma cell lines of different grades: 1321N1 (grade II), SW1783 (grade III), and LN18 (grade IV). nih.govresearchgate.net

This combination treatment promotes cell cycle arrest at the G2M and S phases and inhibits cell migration, invasion, and colony formation of glioma cancer cells. nih.gov Transcriptome analysis has revealed that the synergistic effect of this compound and HC leads to differential gene expression clustered into responses to endoplasmic reticulum (ER) stress, cell cycle regulations, apoptosis, cell migration/invasion, cell growth, and DNA repair. nih.gov Specifically, the combination treatment has been observed to induce apoptosis, as evidenced by the presence of active caspase-3. researchgate.net

Table 3: Effects of this compound in Combination with Hydroxychavicol on Glioma Cell Lines

Cell Line (Grade) Observed Effects Molecular Mechanisms
1321N1 (II) Synergistic inhibition of proliferation, Induction of apoptosis, Cell cycle arrest (G2M and S phases), Inhibition of migration, invasion, and colony formation. nih.govresearchgate.net Altered gene expression related to ER stress, apoptosis, cell cycle, and migration/invasion. nih.gov
SW1783 (III) Synergistic inhibition of proliferation, Induction of apoptosis, Cell cycle arrest (G2M and S phases), Inhibition of migration, invasion, and colony formation. nih.govresearchgate.net Altered gene expression related to ER stress, apoptosis, cell cycle, and migration/invasion. nih.gov

Induction of Programmed Cell Death

This compound, a natural isomer of vitamin E, has been the subject of extensive preclinical research for its potential anti-cancer properties. One of the key mechanisms underlying these properties is its ability to induce programmed cell death in malignant cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. This compound employs a multi-faceted approach to trigger cell death, engaging various cellular pathways.

This compound is a potent inducer of apoptosis, a well-characterized form of programmed cell death, across a range of cancer cell types. mdpi.comnih.gov Its apoptotic effects are mediated through both the intrinsic and extrinsic pathways.

The intrinsic pathway , also known as the mitochondrial pathway, is initiated from within the cell in response to stress. This compound has been shown to modulate the balance of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov This shift in balance results in the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. mdpi.comnih.gov This event triggers a cascade of enzymatic activations, starting with caspase-9 and culminating in the activation of executioner caspases such as caspase-3, which then dismantle the cell. mdpi.com

The extrinsic pathway is initiated by external signals through transmembrane death receptors. Research indicates that this compound can enhance the expression of death receptors on cancer cells, making them more susceptible to apoptosis-inducing ligands. nih.gov In some cancer cell lines, this compound-induced apoptosis is associated with the activation of caspase-8, a key initiator caspase in the extrinsic pathway. endocare.co.za Furthermore, studies have shown that this compound can induce endoplasmic reticulum stress, which can also lead to the activation of the extrinsic apoptotic pathway. nih.gov

Table 1: Effects of this compound on Apoptosis in Different Cancer Cell Lines

Cell Line Cancer Type Key Apoptotic Events Observed
HeLa Cervical Cancer Down-regulation of Bcl-2, up-regulation of Bax, cytochrome c release, activation of caspase-9 and -3. mdpi.com
MDA-MB-231 & MCF-7 Breast Cancer PARP cleavage, caspase-7 activation, modulation of ER stress signaling. nih.gov
Human Colon Carcinoma Cells Colon Cancer Altered Bax/Bcl-2 ratio, mitochondrial disruption, cytochrome c release, caspase-9 activation. nih.gov
Prostate Cancer Cells Prostate Cancer Activation of pro-caspases. nih.gov
K562 Chronic Myeloid Leukemia Mediated by both extrinsic and intrinsic apoptotic pathways. nih.gov

In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. The most commonly reported effect is an arrest at the G0/G1 phase. mdpi.comnih.gov This prevents the cells from entering the S phase, during which DNA replication occurs, thereby halting cell division.

Mechanistically, this compound has been observed to down-regulate the expression of key cell cycle proteins such as cyclin D1. nih.gov In human cervical cancer HeLa cells, treatment with this compound led to a significant increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase population. nih.gov Similarly, studies on murine melanoma cells and human leukemia HL-60 cells have also demonstrated G1 phase arrest following this compound treatment. nih.gov In some instances, such as in certain breast cancer cells, this compound has been reported to induce a G2/M arrest. nih.gov

This compound can also induce other forms of programmed cell death besides apoptosis. Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. In the context of this compound treatment in some cancer cells, autophagy appears to contribute to cell death. nih.govcdnsciencepub.com Studies in breast and prostate cancer cells have shown that this compound induces autophagy, as evidenced by the formation of autophagic vacuoles and the increased expression of autophagy-related proteins like Beclin-1 and LC3B-II. nih.govcdnsciencepub.com

Furthermore, this compound has been reported to induce a non-apoptotic form of cell death known as paraptosis-like cell death in human colon carcinoma and prostate cancer cells. frontiersin.orgresearchgate.net This type of cell death is characterized by extensive cytoplasmic vacuolization that originates from the endoplasmic reticulum and mitochondria, without the typical morphological features of apoptosis. frontiersin.orgresearchgate.net

Suppression of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties in various preclinical models. nih.govresearchgate.net It inhibits multiple steps in the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells. nih.govnih.gov

One of the primary mechanisms by which this compound exerts its anti-angiogenic effects is by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. nih.govnih.gov It has been shown to suppress VEGF-induced autophosphorylation of its receptor, VEGFR2, in human umbilical vein endothelial cells (HUVECs). nih.gov Additionally, this compound can down-regulate the expression of other pro-angiogenic factors and signaling pathways, such as the Akt/mTOR pathway. nih.gov In vivo studies using chick chorioallantoic membrane (CAM) assays and Matrigel plug assays in mice have confirmed the ability of this compound to inhibit new blood vessel formation. nih.govnih.gov

Inhibition of Metastasis and Invasion

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has been shown to inhibit the metastatic and invasive potential of various cancer cells. foodforbreastcancer.comnih.gov It can interfere with the epithelial-to-mesenchymal transition (EMT), a key process in which cancer cells acquire migratory and invasive properties. foodforbreastcancer.com In human breast cancer cells, this compound has been found to reverse EMT, which is associated with the inhibition of the canonical Wnt signaling pathway. foodforbreastcancer.com

Furthermore, this compound can suppress the expression and activity of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govmdpi.com Studies on highly metastatic breast cancer cells have shown that this compound can down-regulate signaling pathways, such as Rac1/WAVE2/Arp2/3, that are important for cytoskeletal reorganization and cell motility. nih.gov In human melanoma cells, this compound treatment led to the suppression of mesenchymal markers and the restoration of epithelial markers, which correlated with a reduction in cell invasion capability. nih.gov

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex network of cells, signaling molecules, and extracellular matrix that plays a crucial role in tumor progression. This compound has been shown to modulate the TME in a way that is unfavorable for tumor growth. It can suppress inflammatory pathways linked to tumorigenesis, such as the NF-κB signaling pathway. nih.govmdpi.com By inhibiting NF-κB, this compound can down-regulate the expression of various pro-inflammatory and pro-tumorigenic molecules, including COX-2, MMP-9, and VEGF. nih.gov

In a mouse model of breast cancer, supplementation with this compound was found to reduce the infiltration of regulatory T cells (Tregs) into the tumor. monash.edu Tregs are immunosuppressive cells that can hinder the anti-tumor immune response. The reduction in Tregs in the TME suggests that this compound may help to enhance the host's immune response against the tumor. monash.edu Further research in a syngeneic mouse model of breast cancer indicated that this compound can modulate the host immune system by altering the DNA methylation patterns of genes involved in the differentiation and expansion of CD4+ T-cells, potentially enhancing cell-mediated immunity. nih.gov

Targeting Cancer Stem Cells (CSCs)

Emerging preclinical evidence suggests that this compound may be an effective agent in targeting cancer stem cells (CSCs), a subpopulation of cells within tumors thought to be responsible for cancer initiation and relapse. klkoleo.comcaldic.com Research on prostate cancer has shown that this compound can downregulate the expression of prostate CSC markers, specifically CD133 and CD44, in androgen-independent prostate cancer cell lines (PC-3 and DU145). klkoleo.com

In addition to marker downregulation, this compound has been observed to significantly hamper the spheroid formation ability of prostate cancer cells, a key characteristic of CSCs. klkoleo.com Pretreatment of prostate cancer cells with this compound was also found to suppress their tumor initiation capability. klkoleo.com Notably, one study reported that while CD133-enriched prostate cancer cells were highly resistant to the conventional chemotherapy drug docetaxel (B913), they remained as sensitive to this compound treatment as the CD133-depleted cell population. klkoleo.com

Further in vivo research demonstrated that oral administration of this compound suppressed tumor formation in over 70% of mice subcutaneously injected with prostate cancer cells, providing further validation of its anti-CSC effects. oup.com

Table 1: Preclinical Effects of this compound on Prostate Cancer Stem Cells

Activity Model System Key Findings Reference
Marker Downregulation Androgen-independent prostate cancer cell lines (PC-3, DU145) Downregulated protein expression of CSC markers CD133 and CD44. klkoleo.com
Inhibition of Spheroid Formation Prostate cancer cell lines Significantly hampered the ability of cells to form spheroids. klkoleo.com
Suppression of Tumor Initiation In vivo mouse model Oral administration suppressed tumor formation in >70% of mice. oup.com
Sensitivity in Chemoresistant Cells CD133-enriched prostate cancer cells Cells resistant to docetaxel remained sensitive to this compound. klkoleo.com

Influence on Anti-Tumor Immune Responses

Preclinical studies suggest that tocotrienols, including the gamma isomer, may play a role in modulating anti-tumor immune responses. oup.com Research has indicated that the anti-tumor activity of this compound is higher than that of alpha-tocotrienol (B192550) in certain models. tocotrienol.org While some studies utilize a tocotrienol-rich fraction (TRF), making it difficult to isolate the effects of the gamma isomer alone, they provide insight into the potential immunomodulatory properties of this class of compounds. For instance, supplementation with a TRF was shown to enhance the production of interferon-γ and interleukin-4 in response to tetanus toxoid immunization in a human study. tocotrienol.org Another study noted that a TRF induced the release of immune-stimulatory cytokines interferon-γ and interleukin-12 by dendritic cells and splenocytes, suggesting a promotion of a tumor cell-mediated immune response. oup.com this compound has also been shown to inhibit the NF-kappaB pathway, a key regulator of genes involved in inflammation and immunity. tocotrienol.orgnih.gov

Cardiovascular Health Research

This compound is being investigated for its potential role in the management of atherosclerotic cardiovascular disease. Preclinical research suggests that tocotrienols may help prevent the development of atherosclerosis. avant.health Studies indicate that delta- and this compound are potent inhibitors of inflammation and endothelial activation, which are key processes in the development of atherosclerosis. foodandnutritionresearch.net Specifically, this compound has been identified as the most potent isomer for inhibiting E-selectin and enhancing endothelial nitric oxide synthase (eNOS), and the second most potent for inhibiting IL-6, VCAM-1, and NFκB. foodandnutritionresearch.net

A significant area of preclinical research has focused on the effect of this compound on lipid profiles. The mechanism is believed to involve the post-transcriptional suppression of 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. clinician.comwellnessresources.comnih.gov this compound has been identified as a more potent inhibitor of this enzyme than other tocotrienol isomers. clinician.comnih.gov

In an animal model using hamsters on a high-fat diet, this compound was found to be more potent than a mixture of tocotrienols in lowering total cholesterol and low-density lipoprotein (LDL) cholesterol levels. nih.gov After four weeks of treatment, significant reductions in total cholesterol and LDL were observed in the groups receiving 58 mg/day/kg BW and 263 mg/day/kg BW of this compound. nih.gov Another study noted that hypercholesterolemic human subjects who consumed capsules containing pure this compound experienced a significant decrease in serum cholesterol levels after four weeks. google.com

Table 2: Effects of this compound on Plasma Lipids in a Hamster Model

Treatment Group Duration % Change in Total Cholesterol % Change in LDL Cholesterol Reference
This compound (58 mg/day/kg BW) 4 Weeks Significant Reduction Significant Reduction nih.gov
This compound (263 mg/day/kg BW) 4 Weeks Significant Reduction Significant Reduction nih.gov
Mixed Tocotrienols (263 mg/day/kg BW) 4 Weeks Significant Reduction Significant Reduction nih.gov

This compound has been shown in preclinical studies to influence the expression of thrombomodulin (TM), an endothelial surface receptor with anti-inflammatory and anti-coagulant properties. semanticscholar.orgnih.gov In vitro studies have demonstrated that this compound (GT3) induces TM expression in human endothelial cells. plos.orgnih.gov One study found that treatment with 5 μM of GT3 for 4 hours resulted in an approximate two-fold increase in TM at the mRNA level. plos.orgnih.gov

Furthermore, research has explored the synergistic effect of this compound with statins, a class of cholesterol-lowering drugs. A combined treatment of a low dose of atorvastatin and GT3 was found to synergistically up-regulate both the expression and functional activity of TM in human primary endothelial cells. semanticscholar.orgnih.gov This effect was associated with a synergistic increase in the expression of Kruppel-like factor 2 (KLF2), a key transcription factor for TM. semanticscholar.orgnih.gov These findings suggest a potential role for this compound in supporting endothelial health. semanticscholar.org

Endothelial Function and Vasculature Protection

Krüppel-like Factor 2 (KLF2) Expression

This compound (γ-T3) has been shown to influence the expression of Krüppel-like Factor 2 (KLF2), a key transcription factor in endothelial cells that plays a crucial role in maintaining vascular health. Preclinical studies have demonstrated that γ-T3 can upregulate the expression of KLF2. In one such study, treatment of human primary endothelial cells with γ-T3 resulted in a dose-dependent increase in KLF2 expression usm.mynih.gov.

Furthermore, research has indicated a synergistic effect between γ-T3 and statins, a class of cholesterol-lowering drugs, in modulating KLF2 expression. A combined treatment of a low dose of atorvastatin and γ-T3 was found to synergistically increase the expression of KLF2 in human primary endothelial cells usm.mynih.gov. This upregulation of KLF2 is significant as it is a key regulator of thrombomodulin, a protein with anti-inflammatory, anti-coagulant, and antioxidant properties usm.mynih.gov.

Table 1: Effect of this compound on KLF2 Expression in Endothelial Cells

Cell TypeTreatmentKey FindingReference
Human Primary Endothelial CellsThis compound (GT3)Dose-dependent increase in KLF2 expression. usm.mynih.gov
Human Primary Endothelial CellsThis compound (GT3) + Atorvastatin (low dose)Synergistic upregulation of KLF2 expression. usm.mynih.gov

Impact on Serum Inflammatory Biomarkers (e.g., C-reactive protein)

This compound has demonstrated anti-inflammatory effects in preclinical models, notably by reducing levels of C-reactive protein (CRP), a key biomarker of inflammation. In a study involving a collagen-induced arthritis model in rats, supplementation with γ-tocotrienol led to a significant decrease in serum CRP levels compared to the untreated arthritis group nih.gov. While the CRP levels in the γ-tocotrienol-treated arthritic rats were still elevated compared to control rats, the reduction was statistically significant, highlighting the compound's anti-inflammatory potential nih.gov.

The anti-inflammatory action of γ-tocotrienol is thought to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway mdpi.comphytogaia.comnih.govnih.gov. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that γ-tocotrienol can inhibit the activation of NF-κB in various cell types, including macrophages mdpi.comtocotrienol.org. This inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.

Table 2: Preclinical Effect of this compound on C-reactive Protein

Animal ModelKey FindingReference
Collagen-induced arthritic ratsSignificantly decreased serum C-reactive protein (CRP) levels compared to untreated arthritic rats. nih.gov

Neuroprotection Studies

Protection Against Glutamate Excitotoxicity

Preclinical research has identified this compound as a neuroprotective agent against glutamate-induced excitotoxicity, a pathological process implicated in various neurodegenerative conditions. Glutamate is a major excitatory neurotransmitter in the brain, and its excessive activation of receptors can lead to neuronal damage and death mdpi.commdpi.combiorxiv.org.

In vitro studies have shown that γ-tocotrienol can diminish glutamate-induced cytotoxicity in primary cortical neurons mdpi.com. One study compared the protective effects of different vitamin E isoforms and found that both pre-treatment and co-treatment with this compound protected neuronal cells from glutamate-induced death mdpi.com. This neuroprotective effect is significant as glutamate excitotoxicity is a key feature in the progression of several neurological disorders. The mechanism behind this protection is linked to the modulation of signaling pathways involved in neuronal cell death nih.govnih.gov.

Attenuation of Oxidative Stress in Neuronal Cells

This compound has been shown to mitigate oxidative stress in neuronal cells, a key factor in the pathogenesis of many neurodegenerative diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects nih.govresearchgate.net. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition.

Preclinical studies have demonstrated that γ-tocotrienol can act as a potent antioxidant in neuronal cells. It has been shown to reduce ROS production and protect against oxidative stress-induced cell death nih.gov. For instance, in a study using a Duchenne muscular dystrophy (DMD) mice model, which is characterized by oxidative stress and chronic inflammation, treatment with γ-tocotrienol was found to reduce ROS production in muscle stem cells nih.gov. While this study was not in neuronal cells, it highlights the general antioxidant capacity of γ-tocotrienol. Another study found that γ-tocotrienol can reduce nitrosative stress by minimizing the activity of nitric oxide synthase researchgate.net.

Mitigation of White Matter Lesions (WMLs) Progression

While research specifically isolating the effects of this compound on white matter lesions (WMLs) is limited, studies on mixed tocotrienols, which include the gamma isomer, have shown promising results in attenuating the progression of these lesions. WMLs are areas of damage in the brain's white matter that are associated with an increased risk of stroke, cognitive decline, and dementia ahajournals.orgenduranceresearch.com.

A significant clinical trial investigating the effects of a mixed tocotrienol supplement in humans with pre-existing WMLs found that after two years of supplementation, the mean WML volume in the placebo group had increased, whereas it remained essentially unchanged in the tocotrienol-supplemented group nih.govnih.gov. This suggests a protective effect of tocotrienols against the progression of white matter damage ahajournals.orgenduranceresearch.com. Animal studies have also indicated that tocotrienols can prevent the loss of white matter fiber tract connectivity after a stroke enduranceresearch.com.

Table 3: Effect of Mixed Tocotrienols on White Matter Lesion Progression

Study PopulationInterventionDurationKey FindingReference
Humans with cardiovascular risk factors and MRI-confirmed WMLsMixed Tocotrienols2 yearsAttenuated the progression of white matter lesions compared to placebo. nih.govnih.gov

Cognitive Function and Memory Improvement

Preclinical and epidemiological studies suggest a potential role for this compound in supporting cognitive function and memory. Higher serum levels of this compound have been associated with a reduced risk of cognitive impairment.

In preclinical models relevant to Alzheimer's disease, this compound has been shown to have beneficial effects. One of the pathological hallmarks of Alzheimer's is the aggregation of beta-amyloid (Aβ) peptides into plaques. In vitro studies have demonstrated that this compound can reduce Aβ aggregation and disaggregate preformed Aβ fibrils phytogaia.com. By interfering with this key pathological process, this compound may help to preserve neuronal function and, consequently, cognitive performance phytogaia.com. Furthermore, studies in aged rats have shown that tocotrienols can counteract the decline in learning and memory functions.

Table 4: Preclinical and Observational Findings on this compound and Cognitive Function

Study TypeModel/PopulationKey FindingReference
In vitroAlzheimer's Disease model (Aβ peptide)Reduced beta-amyloid aggregation and disaggregated preformed fibrils. phytogaia.com
ObservationalOlder adultsHigher serum levels of this compound were associated with a reduced risk of cognitive impairment.
PreclinicalAged ratsTocotrienols counteracted the decline in learning and memory functions.

Table of Compound Names

Compound Name
This compound
Krüppel-like Factor 2
C-reactive protein
Glutamate
Atorvastatin
Thrombomodulin
nuclear factor-kappa B

Potential Role in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

This compound, a member of the vitamin E family, has been investigated in preclinical studies for its potential neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. mdpi.comcaringsunshine.comnih.gov Research suggests that its antioxidant and anti-inflammatory properties may play a crucial role in mitigating the pathological processes associated with these conditions. caringsunshine.comyoutube.com

In models of Alzheimer's disease, this compound has been observed to influence the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of amyloid plaques. phytogaia.com In vitro studies have demonstrated that this compound can reduce the aggregation of Aβ and disaggregate preformed fibrils. phytogaia.com Specifically, it has been shown to diminish Aβ oligomerization, which is considered a critical step in the neurotoxic cascade of Alzheimer's. phytogaia.com While much of the research on vitamin E in Alzheimer's has historically focused on alpha-tocopherol (B171835) with mixed results, preclinical evidence suggests that tocotrienols, including the gamma isoform, may offer distinct benefits. caringsunshine.commdpi.com Animal studies using a tocotrienol-rich fraction containing a significant percentage of this compound have shown modulation of antioxidant enzyme activity in Alzheimer's disease models. nih.gov

Preclinical research into Parkinson's disease has also explored the potential of this compound. Studies in animal models of Parkinson's have indicated that tocotrienols can prevent the loss of dopaminergic neurons. mdpi.comnih.gov In a rat model of parkinsonism induced by 6-hydroxydopamine (6-OHDA), oral supplementation with this compound was found to ameliorate motor deficits. nih.gov The neuroprotective effects were associated with a reduction in inflammation and neuronal degradation, as well as the preservation of dopaminergic neurons in the substantia nigra and striatum. nih.gov

Table 1: Preclinical Research on this compound in Neurodegenerative Disease Models

Disease Model Key Findings Related to this compound
In-vitro Alzheimer's Disease Model (Aβ42 aggregation) Reduced amyloid-beta aggregation and disaggregated preformed fibrils. phytogaia.com
6-OHDA-induced Parkinsonism in rats Ameliorated motor deficits, reduced inflammation, and prevented the reduction of dopaminergic neurons. nih.gov
Cultured Neurons (Parkinson's-related toxicities) Prevented Parkinson-related toxicities. mdpi.comnih.gov

Enhancement of Brain Blood Flow and Collateralization

Preclinical studies have suggested that tocotrienols, including this compound, may play a role in enhancing cerebral blood flow and promoting the development of collateral blood vessels in the brain, a process known as arteriogenesis. This is particularly relevant in the context of ischemic stroke, where restoring blood flow to affected brain regions is critical.

In a preclinical canine model of ischemic stroke, supplementation with a tocotrienol-enriched mixture was observed to improve cerebrovascular collateral circulation to the ischemic middle cerebral artery territory. nih.govresearchgate.net This enhancement of blood flow is a crucial mechanism for protecting brain tissue from ischemic damage. ahajournals.org The study also noted that tocotrienol supplementation prevented the loss of white matter fiber tract connectivity after a stroke. nih.govresearchgate.netahajournals.org While this study used a tocotrienol-enriched supplement and not isolated this compound, the findings point to the potential of the tocotrienol family in improving brain hemodynamics. Further research in canine models has shown that tocotrienol supplementation can stimulate the remodeling of existing blood vessels to expand and supply oxygen to brain regions in need during a stroke. klkoleo.com These effects are thought to be mediated, in part, by the induction of arteriogenic genes. teknoscienze.com

Anti-inflammatory Investigations

This compound has demonstrated notable anti-inflammatory properties in a variety of preclinical research settings. youtube.comnih.gov These effects are attributed to its ability to modulate key inflammatory pathways and suppress the production of pro-inflammatory molecules. youtube.com

Suppression of Pro-inflammatory Mediators (e.g., Eicosanoids)

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory eicosanoids, such as prostaglandins (B1171923). In studies involving macrophage cell lines, this compound has been shown to attenuate the production of prostaglandin (B15479496) E2 (PGE2). nih.gov This effect is linked to its ability to limit the availability of arachidonic acid, the precursor for eicosanoid synthesis, and to inhibit the induction of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin production. nih.gov Research has also indicated that specific forms of vitamin E, including this compound, can suppress cyclooxygenase-catalyzed pro-inflammatory eicosanoids. nih.gov

Modulation of Inflammatory Pathways in Specific Cell Types (e.g., Macrophages, Endothelial Cells, Astrocytes)

This compound has been shown to exert its anti-inflammatory effects by modulating inflammatory pathways in various cell types critical to the inflammatory response.

Macrophages: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been found to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6). nih.gov Mechanistic studies suggest that this inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and C/EBPβ signaling pathways. nih.gov this compound has also been observed to reduce the secretion of prostaglandin E2 in macrophages stimulated by NLRP3 inflammasome activation. nih.gov

Endothelial Cells: In human endothelial cells, this compound has demonstrated potent anti-inflammatory and anti-endothelial activation effects. foodandnutritionresearch.netnih.gov It has been shown to inhibit the expression of adhesion molecules such as E-selectin and vascular cell adhesion molecule-1 (VCAM-1), as well as the pro-inflammatory cytokine IL-6. foodandnutritionresearch.netnih.gov The underlying mechanism is believed to involve the inhibition of the NF-κB pathway. foodandnutritionresearch.netnih.gov

Astrocytes: While direct and extensive research specifically on this compound's modulation of inflammatory pathways in astrocytes is less detailed in the provided context, its known neuroprotective and anti-inflammatory actions in the central nervous system suggest a potential role in modulating astrocyte activity. Astrocytes are key players in neuroinflammation, and the suppression of inflammatory mediators by this compound in other cell types implies a likely influence on astrocytic inflammatory responses.

Research in Arthritis Models (Rheumatoid Arthritis, Osteoarthritis)

Preclinical studies have investigated the therapeutic potential of this compound in animal models of arthritis, demonstrating its ability to mitigate joint damage and inflammation. nih.govnih.gov

In a rat model of collagen-induced arthritis, a preclinical model for rheumatoid arthritis, supplementation with this compound was shown to protect joints and prevent the destruction of cartilage. nih.gov Histopathological analysis revealed a significant improvement in arthritic symptoms in the this compound-treated group. nih.gov The protective effect on the joints is attributed to its ability to reduce oxidative stress and inflammation. nih.gov Specifically, this compound treatment was associated with a decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and an increase in antioxidant enzyme levels. nih.gov These findings suggest that this compound may have therapeutic potential as a long-term agent in managing rheumatoid arthritis. nih.govmonash.edu Studies have also reported that this compound can reduce degenerative histological changes at the joint, such as joint space narrowing and inflammation, in animal models of rheumatoid arthritis. nih.govresearchgate.net

Table 2: Effects of this compound in a Collagen-Induced Arthritis Rat Model

Parameter Effect of this compound Treatment
Joint Histopathology Protection of joints and prevention of cartilage destruction. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Significant reduction in levels. nih.gov
C-reactive protein (CRP) Significant inhibition of arthritis-induced changes. nih.gov
Superoxide (B77818) dismutase (SOD) Increased levels. nih.gov
Total Glutathione (GSH) Significantly elevated levels. nih.gov
Inhibition of Osteoclast Activity

This compound has been identified as a potent inhibitor of both the formation and activity of osteoclasts, the cells responsible for bone resorption. nih.govimrpress.comhogrefe.com In comparative studies with other vitamin E isomers, this compound demonstrated the most significant anti-resorptive effects. nih.govimrpress.comhogrefe.com Research involving human osteoclasts derived from blood-derived CD14+ cells showed that gamma- and delta-tocotrienol (B192559) had an inhibitory effect on osteoclast formation. imrpress.com However, this compound was unique in its ability to inhibit osteoclast activity without inducing toxicity. nih.govimrpress.comhogrefe.com

The inhibitory effects of this compound on osteoclastogenesis have been observed in a dose-dependent manner. nih.govresearchgate.net Studies have demonstrated that increasing concentrations of this compound lead to a greater reduction in the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts. nih.gov At a concentration of 1mM, this compound was found to completely inhibit resorption of calcium phosphate films by osteoclasts. imrpress.comnih.gov This effect on resorption was also observed to be dose-dependent. nih.gov The inhibitory action of this compound on osteoclast formation and function is considered more potent than that of tocopherols (B72186). imrpress.comnih.gov Furthermore, in murine monocytic cell lines cultured under conditions that induce osteoclast formation, this compound was shown to inhibit the development of TRAP-positive multinucleated cells and bone resorption. imrpress.com

CompoundEffect on Osteoclast FormationEffect on Osteoclast Activity (Resorption)Toxicity Noted
This compoundInhibitedInhibited (completely at 1mM)No
delta-TocotrienolInhibitedInhibited (very low at 1mM)Yes (at higher doses)
alpha-TocotrienolInhibitedNo significant reduction at 1mMNot specified
TocopherolsNo significant effectNot specifiedNot specified
Regulation of Chondrocyte Function

Preclinical research suggests that this compound may play a role in joint health by modulating chondrocyte function and related inflammatory processes. researchgate.netnih.gov In animal models of rheumatoid arthritis, this compound has been shown to prevent paw edema and reduce degenerative histological changes in the joints, such as narrowing of the joint space and inflammation. researchgate.netnih.gov These protective effects on cartilage are indicative of a potential regulatory role in chondrocyte function. researchgate.net

Tocotrienols, as a class of compounds, have been reported to activate the self-repair mechanisms of chondrocytes when they are exposed to cellular stress. nih.gov While much of the research has focused on tocotrienol mixtures or other isomers, the anti-inflammatory effects observed with this compound are relevant to chondrocyte health. researchgate.netnih.gov Pro-inflammatory cytokines such as TNF-α and interleukins can inhibit chondrocyte proliferation and the synthesis of extracellular matrix components like collagen and proteoglycans. mdpi.com By reducing the levels of these inflammatory markers, this compound may help to create a more favorable environment for chondrocyte function and cartilage integrity. nih.gov

Radioprotection Research

This compound has been extensively investigated as a potential medical countermeasure for radiation exposure, demonstrating significant radioprotective efficacy in both rodent and nonhuman primate models. tandfonline.com It is considered one of the most potent radioprotectors among the tocol derivatives. tandfonline.com Research has shown that this compound can protect against lethal doses of ionizing radiation. frontiersin.org

Multi-organ System Protection Against Radiation Injury

This compound provides protection across multiple organ systems that are vulnerable to radiation damage. nih.gov Key among these are the hematopoietic and gastrointestinal systems, which are primary targets of acute radiation syndrome. tandfonline.comnih.gov In addition to these, this compound has been shown to protect the vascular endothelium from radiation-induced injury. nih.govnih.gov Its ability to offer whole-body radioprotection is a significant attribute in its evaluation as a radiation countermeasure. nih.gov Studies in mice have demonstrated that prophylactic administration of this compound not only improves survival rates after total-body irradiation but also mitigates damage to the hematopoietic and gastrointestinal tissues. tandfonline.comfrontiersin.org

Hematopoietic System Preservation

A critical aspect of this compound's radioprotective action is its ability to preserve the hematopoietic system. nih.govnih.govresearchgate.net Following total-body irradiation, there is a significant depletion of hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs). nih.govresearchgate.net Research in mice has shown that while radiation depletes HPCs to about 40% of normal levels in both vehicle-treated and this compound-treated groups initially, the recovery in the this compound group is markedly accelerated, reaching almost 90% by day 7, whereas the vehicle group remains at around 30% even by day 13. nih.govresearchgate.net

ParameterVehicle-Treated (Post-TBI)This compound-Treated (Post-TBI)Time PointAnimal Model
HPC Recovery~30%~90%Day 7-13Mouse
HSC Colony Formation (vs. Naïve)40-50%80-86%Day 17-60Mouse
CD34+ Cell RecoveryDelayedAcceleratedNot SpecifiedNonhuman Primate
Neutrophil and Platelet RecoveryDelayedAidedNot SpecifiedNonhuman Primate

Gastrointestinal Tract Protection

This compound has been shown to ameliorate radiation-induced damage to the gastrointestinal tract. nih.govmdpi.comnih.gov In irradiated mice, pretreatment with this compound attenuated intestinal cell death, as measured by a reduction in DNA fragmentation in crypt cells. nih.gov This protective effect contributes to the maintenance of intestinal architecture, with treated animals showing preserved villus height and enhanced crypt depth compared to controls. nih.gov

The compound also improves the functional integrity of the intestine. nih.gov Studies have demonstrated that this compound can improve mucosal barrier function following irradiation. mdpi.com One of the mechanisms implicated in this protective effect is the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov Additionally, this compound has been found to upregulate the expression of anti-apoptotic genes and downregulate pro-apoptotic factors in irradiated intestinal tissue. nih.gov It also promotes the recovery of the intestinal mucosa, as evidenced by the accelerated recovery of plasma citrulline levels, a biomarker of intestinal function. nih.gov

Vascular Endothelial Tissue Safeguarding

The vascular endothelium is a critical target of radiation injury, and this compound has demonstrated protective effects in this tissue. nih.govnih.gov It has been shown to reduce radiation-induced vascular oxidative stress. nih.gov A key mechanism underlying this protection is the inhibition of HMG-CoA reductase, an enzyme that this compound inhibits more strongly than other tocols. nih.govthepharmajournal.com this compound also accumulates in endothelial cells at higher levels than other vitamin E analogs. nih.govthepharmajournal.com This targeted accumulation and enzymatic inhibition are thought to be central to its vasculoprotective efficacy. tandfonline.comnih.gov Furthermore, this compound's ability to reduce vascular peroxynitrite generation contributes to its radioprotective effects on the vascular system. tandfonline.com By safeguarding the vascular endothelium, this compound can mitigate radiation damage in organs where vascular injury is a significant component of the pathology. nih.gov

Mechanisms of Radiation Countermeasure Efficacy

This compound (GT3), a natural isoform of the vitamin E family, has demonstrated significant potential as a radiation countermeasure, exhibiting potent radioprotective effects in various preclinical models. Its mechanisms of action are multifaceted, extending beyond simple antioxidant activity to encompass the modulation of several critical cellular signaling pathways involved in the response to radiation-induced damage.

Another key mechanism is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol synthesis. GT3 is a more potent inhibitor of HMG-CoA reductase compared to other tocols. This inhibition contributes to the protection of vascular endothelium from radiation injury. Research has demonstrated that GT3 reduces radiation-induced vascular oxidative stress, an effect that is reversible by mevalonate (B85504), the product of the HMG-CoA reductase reaction. This suggests that the vasculoprotective aspect of GT3's radioprotective action is mediated through the inhibition of this enzyme.

GT3 also modulates gene expression in pathways crucial for cellular responses to radiation. In human endothelial cells, GT3 has been shown to be significantly more potent in inducing changes in gene expression compared to other vitamin E analogs like α-tocopherol and γ-tocopherol. The affected genetic pathways include those involved in the response to oxidative stress, DNA damage stimuli, regulation of the cell cycle, cell death, and cell proliferation.

Furthermore, GT3 has been shown to induce hematopoietic cytokines, such as granulocyte colony-stimulating factor (G-CSF). The induction of G-CSF and other cytokines stimulates the proliferation and differentiation of hematopoietic progenitor cells, contributing to the accelerated hematopoietic recovery observed in GT3-treated subjects after irradiation. The importance of G-CSF in GT3-mediated radioprotection was demonstrated in a study where neutralizing G-CSF with an antibody abrogated the survival benefit in mice.

In addition to protecting the hematopoietic and vascular systems, GT3 also ameliorates radiation-induced injury to the gastrointestinal tract. It improves the survival of intestinal crypt cells and aids in the recovery of the intestinal mucosal surface area.

The table below summarizes the key mechanistic findings from preclinical studies on this compound as a radiation countermeasure.

System/Process Affected Observed Effect of this compound Key Findings References
Hematopoietic System Protection and recovery of stem and progenitor cellsPreserved self-renewal capacity of HSCs; nearly complete recovery of HPCs by day 7 post-irradiation.
DNA Damage Prevention of persistent DNA damageSignificantly reduced frequency of micronucleated erythrocytes in irradiated mice.
Vascular System Reduction of oxidative stressDecreased vascular peroxynitrite formation; effect reversed by mevalonate, confirming HMG-CoA reductase inhibition pathway.
Enzyme Inhibition Inhibition of HMG-CoA reductaseGT3 is a potent inhibitor, leading to vasculoprotective effects.
Gene Expression Modulation of radiation-response pathwaysInduced changes in genes related to oxidative stress, DNA damage repair, and cell cycle regulation.
Cytokine Induction Stimulation of hematopoietic growth factorsIncreased levels of G-CSF, which stimulates hematopoietic recovery.
Gastrointestinal System Amelioration of radiation injuryImproved survival of intestinal crypt cells and recovery of mucosal surface area.

Dermatological and Anti-aging Research

This compound has garnered significant interest in the field of dermatology and anti-aging research due to its potent antioxidant and anti-inflammatory properties. Preclinical studies have explored its potential in protecting the skin from various stressors that contribute to aging and dermatological conditions.

Protection Against Oxidative Stress-Induced Skin Aging

Oxidative stress is a primary contributor to the skin aging process. This compound has demonstrated a protective role against oxidative damage in skin cells. In studies involving human skin fibroblasts, which are crucial for maintaining skin's structural integrity, this compound has been shown to counteract the effects of oxidative stress induced by agents like hydrogen peroxide.

One of the key findings is its ability to protect against telomere shortening. Telomeres are protective caps at the ends of chromosomes that shorten with each cell division, a process accelerated by oxidative stress. Research has shown that this compound can protect against hydrogen peroxide-induced telomere shortening in human fibroblast cell lines derived from individuals of different ages. Specifically, pretreatment with this compound was found to significantly protect against this shortening in fibroblasts from both young and old donors.

Furthermore, this compound has been observed to reduce the generation of reactive oxygen species (ROS) and the expression of pro-inflammatory markers such as NF-κB and COX-2 mRNA. By mitigating oxidative stress and inflammation at a cellular level, this compound helps to preserve the health and function of skin cells, thereby potentially slowing down the visible signs of aging.

Mitigation of UV-Induced Skin Damage

Ultraviolet (UV) radiation from the sun is a major environmental factor that causes skin damage, leading to premature aging (photoaging) and increasing the risk of skin cancer. This compound has shown promise in mitigating the harmful effects of UV radiation.

Studies have demonstrated that this compound is more effective than α-tocopherol in suppressing UVB-induced DNA damage, oxidative damage, and inflammation in human epidermal keratinocytes. Its protective effects are mediated, in part, by enhancing the DNA lesion repair mechanism through the nucleotide excision repair pathway. Additionally, it has been found to inhibit UVB-induced mitogen-activated protein kinase (MAPK) pathways, which are involved in the inflammatory response.

In animal models, orally administered this compound has been shown to suppress UVB-induced changes in skin thickness, cyclooxygenase-2 (COX-2) protein expression, and hyperplasia in hairless mice, effects that were not observed with α-tocopherol. Topical application of a tocotrienol-rich fraction (TRF) has also been found to increase the levels of various vitamin E forms in the skin, providing a reservoir of antioxidants to combat UV-induced oxidative stress. Although UV exposure depletes these antioxidants, prior application of TRF results in significantly higher post-irradiation vitamin E levels compared to untreated skin.

Modulation of Skin Pigmentation (Tyrosinase Activity)

Hyperpigmentation, often a result of sun exposure and aging, is a common cosmetic concern. The production of melanin, the pigment responsible for skin color, is regulated by the enzyme tyrosinase. Research suggests that this compound can modulate skin pigmentation by inhibiting tyrosinase activity.

Alleviation of Dermatitis Symptoms

Atopic dermatitis (AD), or eczema, is a chronic inflammatory skin condition characterized by dry, itchy, and inflamed skin. The anti-inflammatory properties of this compound make it a candidate for alleviating the symptoms of dermatitis.

A prospective, open-label clinical study involving children with mild to moderate atopic dermatitis evaluated the effectiveness of a topical moisturizer containing a tocotrienol-rich composition. Over a 12-week period, the study observed a significant reduction in the Severity Scoring of Atopic Dermatitis Index (SCORAD) by 52.3% and the Patient-Oriented SCORAD (PO-SCORAD) by 65%. Additionally, there was a significant decrease in pruritus (itching) intensity by 46% and an improvement in the erythema index. These results suggest that topical application of tocotrienol can be a safe and effective approach in the management of atopic dermatitis in children.

Impact on Collagen Synthesis and Skin-Associated Gene Expression

Collagen is the main structural protein in the skin, providing it with strength and elasticity. With age and exposure to oxidative stress, collagen production decreases, and its degradation increases, leading to wrinkle formation. Research has shown that this compound can positively influence collagen synthesis and the expression of genes related to skin structure.

In studies using human skin fibroblasts, a tocotrienol-rich fraction (TRF) was found to protect against hydrogen peroxide-induced oxidative stress by increasing the rate of total collagen synthesis. This was accompanied by an up-regulation of the genes for collagen type I (COL I) and collagen type III (COL III), which are the most abundant types of collagen in the skin. It was noted that pretreatment with TRF before the induction of oxidative stress was crucial for these protective effects. These findings suggest that this compound can help maintain the skin's youthful structure by promoting collagen production and regulating the expression of key skin-associated genes.

The table below summarizes the key research findings on the dermatological and anti-aging applications of this compound.

Area of Research Model/Study Type Key Findings References
Oxidative Stress-Induced Skin Aging Human skin fibroblastsProtected against H₂O₂-induced telomere shortening; reduced ROS generation and pro-inflammatory markers.
UV-Induced Skin Damage Human keratinocytes, hairless miceSuppressed UVB-induced DNA damage and inflammation; inhibited MAPK pathways; reduced skin thickness and hyperplasia.
Skin Pigmentation B16 melanoma cellsInhibited tyrosinase activity and melanin synthesis.
Dermatitis Clinical study (children with atopic dermatitis)Significantly reduced SCORAD scores and pruritus intensity.
Collagen Synthesis Human skin fibroblastsIncreased total collagen synthesis; up-regulated COL I and COL III gene expression.

Effects on Fibroblast Senescence (e.g., Stress-Induced Premature Senescence)

This compound has been investigated for its role in mitigating cellular aging, particularly in human diploid fibroblasts (HDFs). nih.govelsevier.esscielo.br Cellular senescence is a state of irreversible growth arrest that fibroblasts undergo after a limited number of divisions. nih.govelsevier.esscielo.br Research indicates that senescent fibroblasts exhibit an arrest in the G0/G1 phase of the cell cycle. nih.govelsevier.es However, treatment with this compound has been shown to decrease the population of senescent HDFs in the G0/G1 phase and increase the population in the G2/M phase. nih.govelsevier.es

In studies inducing premature senescence in human lung fibroblasts using stressors like hydrogen peroxide or etoposide, co-treatment with this compound led to a decrease in cell viability and proliferation. nih.govproquest.com Interestingly, this co-treatment did not alter the percentage of senescent cells. nih.govproquest.com In the model of hydrogen peroxide-induced senescence, an increased level of the autophagic protein LC-3 II was observed following co-treatment with this compound. nih.govproquest.com

Further molecular investigations have revealed that this compound can modulate the expression of genes associated with senescence. In senescent HDFs, there is an upregulation of genes such as MMP1, IL6, CCND1, and RB1. nih.govelsevier.esscielo.br Treatment with this compound has been found to downregulate the expression of these genes in senescent fibroblasts. nih.govelsevier.es Conversely, this compound treatment has been observed to upregulate the expression of COL1A1 and ELN, genes responsible for producing collagen and elastin, in both young and senescent fibroblasts. nih.govelsevier.es Additionally, this compound has been shown to protect against oxidative stress-induced telomere shortening and the loss of telomerase activity in skin fibroblasts. nih.gov

Table 1: Effects of this compound on Senescence-Associated Gene Expression in Human Diploid Fibroblasts

Gene Function Effect of Senescence Effect of this compound Treatment
MMP1 Matrix metalloproteinase-1 (collagenase) Upregulated Downregulated
IL6 Interleukin-6 (pro-inflammatory cytokine) Upregulated Downregulated
CCND1 Cyclin D1 (cell cycle regulator) Upregulated Downregulated
RB1 Retinoblastoma protein (cell cycle regulator) Upregulated Downregulated
COL1A1 Collagen type I alpha 1 chain Not specified Upregulated
ELN Elastin Not specified Upregulated

Other Potential Therapeutic Areas

Metabolic Syndrome Research

This compound is being explored for its potential benefits in the context of metabolic syndrome, a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes. researchgate.nettocotrienolresearch.org Preclinical studies, often using tocotrienol-rich fractions (TRF) containing this compound, have shown promising results in animal models. mdpi.comklkoleo.com

Osteoporosis Research and Bone Health

This compound has demonstrated potential in the field of osteoporosis research, primarily through its effects on bone resorption and formation. caringsunshine.com A significant area of this research focuses on the inhibition of osteoclasts, the cells responsible for bone breakdown. nih.govosteoporosis-studies.com

Inhibition of Osteoclastogenesis : In vitro studies have shown that this compound is a potent inhibitor of osteoclast formation and activity. osteoporosis-studies.comimrpress.com It has been observed to reduce the formation of TRAP-positive multinucleated cells, which are characteristic of osteoclasts, in a dose-dependent manner. nih.govimrpress.com

Bone Resorption : this compound has been found to inhibit bone resorption activity without causing toxicity to the cells. osteoporosis-studies.comimrpress.com At a concentration of 1mM, it completely inhibited resorption in in vitro models. nih.govimrpress.com

Promotion of Bone Formation : Some studies suggest that this compound may also enhance the activity of osteoblasts, the cells that form new bone. caringsunshine.comimrpress.com In cultures of osteoblasts, the presence of this compound led to an increase in mineralization. imrpress.com Animal studies have also indicated that this compound can increase osteoblast numbers. nih.gov

Animal models of postmenopausal osteoporosis, such as ovariectomized rats, have shown that supplementation with this compound can improve bone microarchitecture and increase bone mineral density. caringsunshine.com These effects are thought to be due to the modulation of oxidative stress and the suppression of osteoclast formation. caringsunshine.com Among the different vitamin E isomers, this compound has been identified as one of the most effective in reducing osteoclast activity without toxicity. imrpress.com

Table 2: Preclinical Findings on this compound and Bone Health

Research Area Model Key Findings
Osteoclast Formation In vitro (human and murine cells) Inhibited formation of TRAP+ multinucleated cells in a dose-dependent manner. nih.govimrpress.com
Bone Resorption In vitro Completely inhibited resorption at 1mM concentration without toxicity. nih.govimrpress.com
Osteoblast Activity In vitro Increased mineralization in osteoblast cultures. imrpress.com
Bone Microarchitecture Ovariectomized rat model Improved bone microarchitecture and increased bone mineral density. caringsunshine.com

Anti-diabetic Effects and Insulin (B600854) Sensitivity

This compound has been investigated for its potential anti-diabetic properties and its role in improving insulin sensitivity. nih.gov Animal studies have shown that tocotrienols, including this compound, can improve the glycemic status of diabetic animals by reducing blood glucose levels. nih.gov

In a study using a high-fat diet-induced obesity model in mice, this compound was found to slow down weight gain and improve insulin sensitivity. nutritionreview.org This was associated with an inhibition of adipose inflammation. nutritionreview.org Furthermore, in vitro studies have demonstrated that this compound can restore glucose uptake and insulin sensitivity in adipocytes. nih.gov The proposed mechanism for these effects involves the activation of peroxisome proliferator-activated receptors (PPARs), which in turn promotes insulin-mediated glucose uptake. nih.gov

Nonalcoholic Fatty Liver Disease (NAFLD) Research

This compound has shown potential as a therapeutic agent in preclinical models of nonalcoholic fatty liver disease (NAFLD), a condition characterized by fat accumulation in the liver. nih.govonlinejima.com

In a mouse model where NAFLD was induced by a high-fat, high-cholesterol diet with a sucrose drink, supplementation with this compound led to a significant decrease in de novo lipogenesis, endoplasmic reticulum (ER) stress, and inflammation. nih.gov This resulted in reduced hepatic steatosis and fibrosis. nih.gov

Another study using a methionine- and choline-deficient (MCD) diet to induce NAFLD in mice also found that this compound supplementation significantly reduced hepatic ER stress and fibrosis, although it had a minimal impact on steatosis in this particular model. nih.gov These findings suggest that this compound may attenuate NAFLD and fibrosis by decreasing de novo lipogenesis and hepatic ER stress. nih.gov

Reversal of Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. nih.gov this compound has been studied for its ability to reverse this phenomenon, particularly in breast cancer cells. daneshyari.comnih.gov

The mechanism of MDR is often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cells. nih.gov Research has shown that this compound can effectively reverse multidrug resistance in MCF-7/Adr breast cancer cells. nih.govdaneshyari.comnih.gov

The proposed mechanism for this reversal is distinct from that of statins, which also show some ability to reverse MDR. daneshyari.comnih.gov While both this compound and atorvastatin inhibit the mevalonate pathway, the effect of this compound on MDR is only partially attenuated by the addition of mevalonate pathway products. daneshyari.comnih.gov Instead, the primary mechanism for this compound appears to be the inhibition of P-gp expression. daneshyari.comnih.gov This leads to an increased accumulation of chemotherapeutic drugs, such as doxorubicin, within the cancer cells, thereby enhancing their cytotoxic effects and leading to increased G2/M cell cycle arrest and apoptosis. daneshyari.comnih.govmdpi.com

Synergistic Effects in Combination Research

Combination with Chemotherapeutic Agents

Research has explored the synergistic anticancer effects of γ-tocotrienol when combined with various classes of chemotherapeutic agents. These combinations aim to leverage different mechanisms of action to achieve enhanced inhibitory effects on cancer cell growth and viability. nih.govnih.govcaldic.com

Statins (e.g., Simvastatin, Lovastatin, Mevastatin)

Statins, primarily known for their cholesterol-lowering effects through the inhibition of HMG-CoA reductase, have also demonstrated anticancer properties. capes.gov.brcaldic.com Studies have shown that combining γ-tocotrienol with statins such as simvastatin, lovastatin, and mevastatin (B1676542) can result in a synergistic inhibition of cancer cell proliferation. nih.govcapes.gov.brmdpi.comnih.gov This synergy has been observed in various cancer cell lines, including breast, prostate, lung carcinoma, and melanoma. caldic.commdpi.comfrontiersin.org

The synergistic effect of γ-tocotrienol and statins appears to be mediated, at least in part, through their cooperative action on the mevalonate (B85504) pathway. Statins directly inhibit HMG-CoA reductase activity, while γ-tocotrienol can enhance the degradation and reduce cellular levels of this enzyme. nih.govaacrjournals.orgresearchgate.net This combined inhibition leads to a more significant suppression of mevalonate synthesis, which is crucial for the isoprenylation of proteins involved in cell growth and survival, such as Ras, Rap, and Rab. nih.govmdpi.comaacrjournals.orgresearchgate.net

Studies using subeffective doses of both γ-tocotrienol and statins have demonstrated significant synergistic inhibition of cancer cell growth, suggesting a potential for achieving therapeutic effects with lower concentrations of each agent. nih.govcapes.gov.brmdpi.comaacrjournals.org For instance, combined treatment with subeffective doses (0.25 μM) of simvastatin, lovastatin, or mevastatin and subeffective doses (0.25–2.0 μM) of γ-tocotrienol resulted in synergistic growth inhibition of +SA mouse mammary epithelial cells. nih.govaacrjournals.org This synergistic effect was associated with a decrease in intracellular levels of phosphorylated MAPK, JNK, p38, and Akt. capes.gov.brnih.govaacrjournals.org

Interactive Data Table: Synergistic Effects of γ-Tocotrienol and Statins on +SA Mammary Tumor Cells

Combination Treatment (Subeffective Doses)Observed Effect on +SA Cell GrowthProposed Mechanism
γ-Tocotrienol + SimvastatinSynergistic inhibitionCooperative inhibition of HMG-CoA reductase, suppression of mevalonate synthesis
γ-Tocotrienol + LovastatinSynergistic inhibitionCooperative inhibition of HMG-CoA reductase, suppression of mevalonate synthesis
γ-Tocotrienol + MevastatinSynergistic inhibitionCooperative inhibition of HMG-CoA reductase, suppression of mevalonate synthesis

*Based on research findings in +SA mouse mammary epithelial cells. nih.govcapes.gov.brnih.govaacrjournals.org

Tyrosine Kinase Inhibitors (e.g., Erlotinib (B232), Gefitinib)

Tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib (B1684475) target specific epidermal growth factor receptor (EGFR) subtypes, but their efficacy as monotherapies can be limited by resistance mechanisms such as receptor heterodimerization. nih.goviiarjournals.orgnih.gov Research indicates that combining γ-tocotrienol with erlotinib or gefitinib can synergistically inhibit cancer cell growth. nih.govnih.goviiarjournals.orgmdpi.com

This synergistic effect is thought to involve γ-tocotrienol's ability to target multiple ErbB receptor family members, thereby overcoming the limitations of TKIs that target only a single subtype. nih.goviiarjournals.org Combined treatment has been shown to inhibit the activation of multiple EGF receptor family members and subsequently suppress EGF-dependent Stat and Akt mitogenic signaling pathways, which are crucial for cancer cell growth and survival. nih.goviiarjournals.org

Studies have demonstrated that subeffective doses of γ-tocotrienol combined with subeffective doses of erlotinib or gefitinib resulted in synergistic inhibition of mammary tumor cell growth and induced apoptosis. nih.govnih.govmdpi.com This synergistic inhibition was associated with a reduction in ErbB2-4 levels and downstream signaling of Akt and STAT. nih.gov

Interactive Data Table: Synergistic Effects of γ-Tocotrienol and Tyrosine Kinase Inhibitors on Mammary Tumor Cells

Combination Treatment (Subeffective Doses)Observed Effect on Mammary Tumor CellsProposed Mechanism
γ-Tocotrienol + ErlotinibSynergistic inhibition, apoptosisTargeting multiple ErbB receptors, suppression of Stat and Akt signaling, reduction in ErbB2-4 levels
γ-Tocotrienol + GefitinibSynergistic inhibition, apoptosisTargeting multiple ErbB receptors, suppression of Stat and Akt signaling, reduction in ErbB2-4 levels

*Based on research findings in +SA mouse mammary epithelial cells. nih.govnih.goviiarjournals.orgmdpi.com

DNA-Damaging Agents (e.g., Gemcitabine (B846), Capecitabine (B1668275), Docetaxel (B913), Cyclophosphamide, Epirubicin)

While the provided search results specifically mention the synergistic effects of gamma-tocotrienol with gemcitabine, there is less direct information in the results regarding specific synergistic effects with capecitabine, docetaxel, cyclophosphamide, or epirubicin. However, the concept of combining γ-tocotrienol with traditional chemotherapies for synergistic or additive antiproliferative effects is mentioned. semanticscholar.org

Research on gemcitabine, a DNA-damaging agent used in pancreatic cancer treatment, has shown that γ-tocotrienol can augment its antitumor activity. aacrjournals.orgwjgnet.comresearchgate.net Studies in pancreatic cancer cells and in vivo models have demonstrated that γ-tocotrienol can sensitize tumors to gemcitabine treatment. aacrjournals.orgwjgnet.comresearchgate.net This synergy has been linked to the inhibition of NF-κB and its target genes, which are involved in cell survival and proliferation. wjgnet.com For instance, a combination of gemcitabine and δ-tocotrienol (another tocotrienol (B1241368) isoform) showed synergistic loss of cell viability in pancreatic cancer cells. aacrjournals.org While this specific finding is for δ-tocotrienol, it supports the potential for synergistic interactions between tocotrienols and gemcitabine.

There is also mention that γ-tocotrienol enhances the chemosensitivity of human oral cancer cells to docetaxel through the downregulation of NF-κB-regulated anti-apoptotic gene products. thegoodscentscompany.com

Interactive Data Table: Synergistic Effects of γ-Tocotrienol with Gemcitabine and Docetaxel

Combination TreatmentCancer TypeObserved EffectProposed Mechanism
γ-Tocotrienol + GemcitabinePancreatic CancerAugmented antitumor activity, sensitization to gemcitabine, synergistic inhibitionInhibition of NF-κB and its target genes
γ-Tocotrienol + DocetaxelHuman Oral Cancer CellsEnhanced chemosensitivityDownregulation of NF-κB-regulated anti-apoptotic gene products

*Based on research findings. aacrjournals.orgwjgnet.comresearchgate.netthegoodscentscompany.com

PPARγ Antagonists (e.g., GW9662, T0070907)

Studies have investigated the combination of γ-tocotrienol with PPARγ antagonists like GW9662 and T0070907. While γ-tocotrienol has been shown to stimulate endogenous PPARγ activity, combining it with PPARγ antagonists has resulted in a synergistic inhibition of breast cancer cell growth. nih.govsemanticscholar.orgnih.govtocotrienol.orgaacrjournals.orgnih.gov

This synergistic effect appears to be mediated through PPARγ-independent mechanisms, primarily involving a decrease in the expression and synthesis of cyclooxygenase (COX-2) and prostaglandins (B1171923) (e.g., prostaglandin (B15479496) D2). nih.govtocotrienol.orgnih.gov Combined treatment with subeffective doses of γ-tocotrienol and PPARγ antagonists significantly inhibited the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. semanticscholar.orgnih.govaacrjournals.org This inhibition was associated with a reduction in PPARγ expression and activity, as well as suppression of PI3K/PDK/Akt mitogenic signaling. nih.govaacrjournals.org

Interactive Data Table: Synergistic Effects of γ-Tocotrienol and PPARγ Antagonists on Breast Cancer Cells

Combination Treatment (Subeffective Doses)Observed Effect on Breast Cancer CellsProposed Mechanism
γ-Tocotrienol + GW9662Synergistic inhibitionPPARγ-independent mechanisms, decreased COX-2 and prostaglandin synthesis, suppression of PI3K/PDK/Akt signaling
γ-Tocotrienol + T0070907Synergistic inhibitionPPARγ-independent mechanisms, decreased COX-2 and prostaglandin synthesis, suppression of PI3K/PDK/Akt signaling

*Based on research findings in MCF-7 and MDA-MB-231 breast cancer cells. nih.govsemanticscholar.orgnih.govtocotrienol.orgaacrjournals.orgnih.gov

Combination with Other Bioactive Compounds

Beyond chemotherapeutic agents, γ-tocotrienol has been explored in combination with other bioactive compounds for synergistic effects. These combinations often involve natural products or agents that target complementary pathways.

Examples of other bioactive compounds that have shown synergistic effects with γ-tocotrienol include sesamin (B1680957) and oridonin. nih.govthegoodscentscompany.comtocotrienol.org

Sesamin, a lignan (B3055560) found in sesame seeds, has been shown to synergistically potentiate the anticancer effects of γ-tocotrienol in mammary cancer cell lines. thegoodscentscompany.comtocotrienol.org This synergistic growth inhibition was associated with the suppression of EGF-dependent mitogenic signaling. tocotrienol.org

Oridonin, a diterpenoid, has also demonstrated synergistic autophagic and apoptotic effects when combined with subeffective doses of γ-tocotrienol in malignant mammary cancer cells. nih.govthegoodscentscompany.comtocotrienol.org

Interactive Data Table: Synergistic Effects of γ-Tocotrienol with Other Bioactive Compounds

Combination TreatmentCancer TypeObserved EffectProposed Mechanism
γ-Tocotrienol + SesaminMammary Cancer CellsSynergistic growth inhibitionSuppression of EGF-dependent mitogenic signaling
γ-Tocotrienol + OridoninMalignant Mammary Cancer CellsSynergistic autophagic and apoptotic effectsInduction of autophagy and apoptosis

*Based on research findings. nih.govthegoodscentscompany.comtocotrienol.org

Curcumin (B1669340)

Studies have investigated the combined impact of this compound and curcumin. Research suggests that a combination of curcumin and tocotrienol can result in significant antioxidant and anti-inflammatory effects. researchgate.net For example, in studies involving induced arthritis in rats, the combination was found to significantly lower the severity of arthritis by reducing ankle edema and enhancing antioxidant enzymes in the blood. researchgate.net The combination of curcumin and delta-tocotrienol (B192559) has also shown synergistic cytotoxicity profiles in certain human cancer cell lines, leading to significantly lower IC50 values compared to curcumin alone. mdpi.com

Hydroxychavicol

This compound and hydroxychavicol have been shown to synergistically inhibit the growth and induce apoptosis in human glioma cells. researchgate.netnih.govnih.gov Studies using different grades of glioma cell lines (Grade II, III, and IV) demonstrated that while this compound or hydroxychavicol alone had mild growth inhibitory effects at certain concentrations, their combination at sub-lethal doses dramatically enhanced the inhibition of cell proliferation, exhibiting strong to moderate synergistic effects depending on the cell line. researchgate.netnih.gov The synergistic interaction was evaluated using the combination index (CI) obtained from an isobologram. researchgate.netnih.gov

Astaxanthin (B1665798)

The synergistic potential of astaxanthin and tocotrienols has also been explored, particularly in the context of antioxidant activity. Research has shown that a combination of astaxanthin and tocotrienols can exhibit synergistic antioxidant performance, being significantly more effective in neutralizing reactive oxygen species than either compound alone. biospace.comresearchgate.net This synergistic antioxidant activity has been observed in studies evaluating the scavenging activity towards singlet oxygen and hydroxyl radicals. researchgate.net

Mechanistic Basis of Synergism

The synergistic effects observed with this compound in combination with other compounds are attributed to various underlying mechanisms, often involving the modulation of multiple cellular pathways.

Complementary Pathway Targeting

Combination therapy is often more effective when the combined agents have complementary mechanisms of action. nih.govnih.gov Evidence suggests that combinations of phytochemicals are likely to suppress cellular growth effectively by affecting overlapping and complementary mechanisms. researchgate.net For instance, studies on the combination of this compound and hydroxychavicol in glioma cells suggest that their anticancer effect is influenced by both common and unique genes and pathways targeted by each compound. researchgate.net The combination was shown to enhance the effects of individual bioactives by increasing the expression of genes present in single treatments and/or inducing the expression of other genes. researchgate.net

Enhanced Apoptosis and Antiproliferative Activity

A key mechanistic basis for the synergistic effects of this compound combinations is the enhanced induction of apoptosis and inhibition of cell proliferation. Combined treatment of this compound with hydroxychavicol has been shown to synergistically induce anticancer responses mediated by apoptosis. nih.gov In glioma cells, the combination led to enhanced inhibition of cell proliferation and induction of apoptosis compared to individual treatments. researchgate.netnih.gov Similarly, delta-tocotrienol in combination with curcumin has been reported to significantly induce apoptosis. mdpi.com this compound itself is known to induce apoptosis in various cancer cell lines and has been associated with the activation of caspase pathways. researchgate.net

Overcoming Drug Resistance

Combining natural bioactives like this compound with other agents is considered a potential strategy to overcome multi-drug resistance. researchgate.netnih.gov While the provided search results did not offer specific details on how this compound in combination with curcumin, hydroxychavicol, or astaxanthin directly overcomes established drug resistance mechanisms, the general principle of combination therapy with tocotrienols is suggested to reduce the risk of developing drug resistance in cells. mdpi.com The ability of tocotrienols to modulate multiple intracellular signaling pathways associated with cell proliferation and survival contributes to their potential in combination strategies aimed at overcoming resistance. nih.gov

Research on Bioavailability Enhancement and Delivery Systems

Challenges in Oral Bioavailability for Therapeutic Applications

gamma-Tocotrienol is a lipophilic compound, which contributes to its poor aqueous solubility and limited intestinal permeability, key factors hindering its absorption in the gastrointestinal tract (GIT). researchgate.netnih.govnih.gov Studies have shown that the oral bioavailability of γ-tocotrienol is relatively low. For instance, in rats administered a tocotrienol-rich fraction, the absolute oral bioavailability of γ-tocotrienol was reported to be around 9.1%, significantly lower than that of α-tocopherol (27.7%). tandfonline.comfrontiersin.orgdovepress.com

The absorption of tocotrienols, including γ-tocotrienol, is incomplete following oral administration. mdpi.compharmaexcipients.com Factors contributing to this low bioavailability include its poor water solubility and limited intestinal permeability. nih.govnih.govmdpi.com Research suggests that the intestinal uptake of γ-tocotrienol may be saturable, indicating the involvement of a carrier-mediated process, such as the Niemann-Pick C1-like 1 (NPC1L1) transporter, which is also involved in cholesterol absorption. nih.gov The relatively shorter biological half-life of tocotrienols compared to α-tocopherol also contributes to their poor bioavailability. nih.govnih.govtandfonline.compharmaexcipients.commdpi.com

Nanotechnology-Based Delivery Systems Research

To address the challenges of γ-tocotrienol's low oral bioavailability, nanotechnology-based delivery systems have been extensively investigated. These systems aim to enhance solubility, improve intestinal permeability, and protect the compound from degradation in the GIT. tandfonline.comfrontiersin.orgresearchgate.net Nanoformulations, including nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoliposomes, have shown promising results in improving the delivery and efficacy of vitamin E, particularly tocotrienols. tandfonline.comresearchgate.netresearchgate.net

Nanoemulsions (Oil-in-Water, Water-rich/Water-poor)

Nanoemulsions are thermodynamically stable dispersions of two immiscible phases with droplet sizes in the submicron range. frontiersin.org They have been explored to improve the delivery of hydrophobic compounds like γ-tocotrienol. Studies using simulated gastrointestinal tracts have shown that nanoemulsions can increase the rate of lipid digestion and bioaccessibility of tocotrienols compared to conventional emulsions and bulk oil. researchgate.netnih.gov

Research has also investigated different types of nanoemulsions, such as water-rich and water-poor formulations, for the delivery of γ-tocotrienol. These nanoemulsions typically have droplet sizes below 150 nm and negative zeta potential values. nih.govresearchgate.net Nanoemulsions prepared using high-pressure homogenization have resulted in smaller droplets, leading to a faster rate of lipid digestion. tandfonline.com Self-emulsifying drug delivery systems (SEDDS), which form nanoemulsions upon contact with aqueous media in the GIT, have also demonstrated improved oral bioavailability of tocotrienols. nih.govnih.govtandfonline.comdovepress.commdpi.com Studies in rats showed that SEDDS formulations of γ-tocotrienol resulted in a twofold increase in oral bioavailability compared to commercial formulations. nih.govtandfonline.commdpi.comnih.gov

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal dispersions that utilize solid lipids as carriers for drug encapsulation. researchgate.netfrontiersin.org Research has demonstrated that SLNs can enhance the intestinal permeability of γ-tocotrienol, leading to increased oral bioavailability. researchgate.nettandfonline.commdpi.comnih.govsigmaaldrich.comrsc.orgmdpi.com In situ studies in rats showed that SLNs increased γ-tocotrienol intestinal permeability approximately tenfold compared to a micellar solution. researchgate.nettandfonline.comnih.gov Subsequent in vivo studies indicated a threefold higher relative oral bioavailability of γ-tocotrienol from SLN formulations. researchgate.netnih.gov Mechanistic studies suggest that while endocytosis contributes to uptake from both formulations, enhanced passive diffusion plays a primary role in the improved uptake from SLNs. researchgate.netnih.gov SLNs containing γ-tocotrienol have also shown increased plasma concentrations with dual-peak pharmacokinetic profiles after oral administration in rats. researchgate.netnih.gov

Nanostructured Lipid Carriers (NLCs)

Nanostructured Lipid Carriers (NLCs) are similar to SLNs but are composed of a blend of solid and liquid lipids, offering potential advantages in terms of drug loading capacity and stability. frontiersin.org NLCs have been investigated as carriers for tocotrienols to improve their oral bioavailability. frontiersin.orgresearchgate.net Studies have reported improved bioavailability of tocotrienols when delivered in NLCs. frontiersin.org NLCs are generally considered superior to SLNs in terms of stability and loading capacity. tandfonline.com

Nanoliposomes

Nanoliposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. They have been explored as carriers for γ-tocotrienol, particularly for parenteral delivery, to improve its solubility and bioavailability. snmjournals.org Liposomal formulations of γ-tocotrienol have been developed to provide a water-soluble system for the delivery of high doses. snmjournals.org Studies have demonstrated that liposomal γ-tocotrienol can be successfully formulated for practical solubilization. snmjournals.org

Nanogels

While the search results did not provide specific details on the research of nanogels solely for the delivery of this compound, nanogels are recognized as a type of nanotechnology-based delivery system that can be used for enhancing the solubility and bioavailability of various compounds. pharmaexcipients.com Their properties, such as tunable size and crosslinking density, make them potential candidates for the delivery of lipophilic molecules, but specific research focusing exclusively on this compound nanogels was not prominently found in the provided snippets.

Here is a table summarizing some research findings on the bioavailability enhancement of this compound using nanotechnology-based delivery systems:

Delivery System TypeFormulation DetailsIn vitro FindingsIn vivo Findings (Animal Model)Citation
Solid Lipid Nanoparticles (SLNs)SLN formulation vs. Micellar SolutionTenfold higher intestinal permeability with SLNs. Twofold higher in vitro uptake.Threefold higher relative oral bioavailability with SLNs in rats. researchgate.nettandfonline.comnih.gov
Self-Emulsifying Drug Delivery System (SEDDS)SEDDS formulation vs. Commercial TocovidTwofold increase in γ-tocotrienol solubilization. Higher cellular uptake.Twofold increase in oral bioavailability of γ-tocotrienol in rats at various doses. nih.govtandfonline.commdpi.comnih.gov
NanoemulsionsNanoemulsions (<350 nm) vs. Conventional Emulsions (>10 μm) and Bulk Oil (Simulated GIT)Increased rate of lipid digestion and tocotrienol (B1241368) bioaccessibility.Not specified in this context. researchgate.netnih.gov
NanoemulsionsWater-rich/Water-poor nanoemulsions (<150 nm droplet size)Enhanced skin penetration and accumulation (for transdermal delivery).Alleviation of dermatitis in vivo (transdermal application). nih.govresearchgate.net
Nanostructured Lipid Carriers (NLCs)NLCsEnhanced cellular uptake (when co-loaded with other compounds).Improved bioavailability reported for tocotrienols in rats. frontiersin.orgresearchgate.net
NanoliposomesLiposomal carrier for GT3Practical solubilization achieved.Enhanced survival rate in irradiated mice (parenteral delivery for radioprotection). snmjournals.org

Polymeric Nanoparticles (e.g., PLGA-chitosan hybrid systems)

Polymeric nanoparticles are being explored as delivery platforms for this compound to improve its solubility and bioavailability. mdpi.com These nanoparticles are often constructed using amphiphilic polymers capable of forming self-assembled micelles in aqueous solutions. nih.gov A hybrid system utilizing poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) has been developed by synthesizing a PLGA-tocotrienol copolymer. mdpi.comnih.gov Polymers like PLGA and chitosan offer advantages in enhancing the solubility and bioavailability of lipophilic substances such as vitamin E. mdpi.com

Research indicates that encapsulating alpha-tocopherol (B171835) and a tocotrienol-rich fraction in PLGA or PLGA/chitosan nanoparticles enhanced their uptake by Caco-2 cells without inducing toxicity. researchgate.net Compared to mixed micelles, the cellular uptake of tocotrienols in breast cancer cells was more than twofold higher when delivered using hybrid nanoparticles. nih.gov Furthermore, the anti-proliferative activity of tocotrienols in MDA-MB-231 cells was enhanced by 25% when encapsulated in hybrid polymeric nanoparticles compared to PLGA nanoparticles. nih.gov The positive surface charge imparted by chitosan in PLGA-chitosan nanoparticles (with a zeta potential of 12.2 ± 3.1 mV) has been shown to enhance interaction with negatively charged biological membranes, leading to higher accumulation in Caco-2 colon cancer cells compared to negatively charged naked PLGA particles (-4.9 ± 1.8 mV). nih.gov

Niosomes

Niosomes, which are bilayer vesicles composed of non-ionic surfactants and cholesterol, have been investigated as nanocarriers for tocotrienols. nih.govnih.gov Tocotrienols can be entrapped within unilamellar and multilamellar niosomes. nih.gov Studies have shown that multilamellar vesicles can achieve higher entrapment efficiency compared to unilamellar vesicles. nih.gov

Niosomes have demonstrated the ability to improve the anti-proliferative activity of tocotrienols in various cancer cells, including human epithelial, brain, and ovarian origins, by at least 17-fold. nih.gov In comparison to lipid-based nanocarriers, non-ionic surfactants used in niosomes are less susceptible to oxidation and hydrolysis. nih.gov Research suggests that niosomes can be suitable carriers for improved delivery and enhanced efficacy of vitamin E. tandfonline.com

Targeted Delivery Strategies (e.g., Transferrin-targeted nanocarriers)

Targeted delivery approaches aim to deliver this compound specifically to desired sites, such as tumor cells, to enhance efficacy and reduce off-target effects. Active targeting strategies have been explored, for instance, by using transferrin as a targeting ligand in niosomes. nih.gov

Transferrin receptors are often overexpressed on cancer cells due to their rapid proliferation rate and high iron demand, making transferrin a suitable ligand for targeting nanocarriers to deliver therapeutic agents to cancer cells. nih.govtandfonline.commdpi.comresearchgate.net Entrapment of tocotrienol within vesicles bearing transferrin has been shown to significantly improve uptake by cancer cells overexpressing transferrin receptors. nih.gov

In vivo studies using transferrin-bearing niosomes entrapping tocotrienol have shown promising results in tumor regression in murine models. Intravenous injection of such niosomes led to a 60% tumor regression in mice bearing A431 epidermoid carcinoma tumors. nih.gov This effect was further improved with increased treatment duration. nih.gov Similarly, in B16F10 murine melanoma tumor models, intravenous administration resulted in a 50% complete disappearance of tumors, and in a further study using alpha-tocotrienol (B192550), up to 60% complete tumor eradication was observed. nih.gov These findings indicate that tumor-targeted niosomes can serve as promising delivery systems for tocotrienols in cancer therapy. researchgate.net

Impact of Delivery Systems on Cellular Uptake and Bioaccessibility

Delivery systems significantly impact the cellular uptake and bioaccessibility of this compound. Poor water solubility is a major factor limiting its absorption and effectiveness. mdpi.compharmaexcipients.com Delivery systems aim to maintain tocotrienol in a solubilized state, thereby improving its absorption. mdpi.com

Self-emulsifying drug delivery systems (SEDDS) have been shown to enhance the solubility and passive permeability of tocotrienol, leading to improved oral bioavailability and cellular uptake. mdpi.compharmaexcipients.comnih.gov Studies comparing this compound incorporated in SEDDS to commercial formulations have demonstrated a twofold increase in both cellular uptake and oral bioavailability with the SEDDS formulation. mdpi.comnih.gov This enhancement is attributed to improved solubilization and passive uptake. nih.gov

Encapsulation in nanoemulsions has also been shown to increase the bioaccessibility of gamma- and delta-tocotrienols compared to conventional emulsions in simulated gastrointestinal conditions. researchgate.net The rate of lipid digestion and tocotrienol bioaccessibility decreased in the order of nanoemulsions > emulsions > bulk oil, suggesting that emulsions with smaller lipid droplets are more suitable for tocotrienol delivery. researchgate.net The composition of the oil phase in nanoemulsions can also influence the bioaccessibility of encapsulated vitamin E. researchgate.net

Cellular uptake of alpha-tocopherol and tocotrienol-rich fraction was enhanced when encapsulated in PLGA or PLGA/chitosan nanoparticles. researchgate.net The positive surface charge of chitosan-coated nanoparticles can improve interaction with cell membranes, leading to increased internalization. nih.govresearchgate.net

Intestinal absorption of this compound has been shown to be mediated, at least partly, by transporter proteins such as Niemann-Pick C1-like 1 (NPC1L1). nih.govthegoodscentscompany.com Other transporters like scavenger receptor class B type I (SR-BI) and CD36 molecule have also been implicated in vitamin E absorption. nih.gov

Novel Delivery Technologies (e.g., Microwave-assisted delivery)

Innovative approaches are being explored to further enhance the delivery of this compound. Microwave technology, in combination with nanocarriers, is being investigated for topical delivery. researchgate.netnih.gov

A study exploring the combination of nanocarriers and a microwave system for the delivery of alpha-tocopherol and this compound for dermatitis treatment demonstrated that microwave pre-treatment of the skin promoted the accumulation of the therapeutics in the epidermis by enhancing nanoemulsion penetration. researchgate.netnih.gov Microwave treatment at a specific frequency (3985 MHz) was found to fluidize skin lipid and protein domains, allowing for greater nanoemulsion distribution in the epidermis compared to the dermis. researchgate.netnih.gov This combined approach of nanotechnology and microwave technology shows potential for promoting vitamin delivery and improving treatment outcomes for skin conditions. researchgate.netnih.gov

Microwave-assisted extraction has also been explored in the context of obtaining gamma-tocopherol (B30145) and this compound, with studies indicating that it can be an effective method for extracting these compounds. thegoodscentscompany.comresearchgate.net

Translational Research and Clinical Perspectives

Current Landscape of Clinical Trials Involving Gamma-Tocotrienol

Clinical trials are currently exploring the effects of tocotrienols, often including this compound as a key component of mixed tocotrienol (B1241368) formulations, on a range of diseases. clinicaltrials.eu While some studies specifically investigate this compound, others utilize tocotrienol-rich fractions (TRF) derived from sources like palm oil or rice bran oil, which contain varying proportions of the different tocotrienol isomers. clinicaltrials.eumpoc.org.mynih.gov

Oncology Clinical Trials (e.g., Pancreatic, Prostate, Breast, Gastric Cancer)

This compound and mixed tocotrienols containing this compound are being investigated for their potential in cancer therapy. Preclinical studies have indicated that this compound possesses anti-cancer properties against a wide range of cancers and can induce apoptosis and suppress cell survival signaling pathways. nih.govmdpi.commdpi.comnih.gov Clinical trials have begun to explore these effects in human subjects.

For pancreatic cancer, a phase I trial investigating delta-tocotrienol (B192559) (closely related to this compound and often found together in natural sources) in patients with resectable pancreatic cancer showed promising results, with apoptosis of cancer cells observed. researchgate.netnih.gov Although this specific trial focused on delta-tocotrienol, it highlights the clinical investigation into tocotrienols for this challenging cancer. This compound has been shown in preclinical models to suppress NF-κB activity in pancreatic cancer and prevent Akt activation, suggesting mechanisms for its potential therapeutic effect. mdpi.com

In breast cancer, clinical trials are underway to assess the impact of tocotrienols, including their role in reducing inflammation and oxidative stress in patients before surgery. clinicaltrials.eu A pilot clinical trial using mixed tocotrienols in breast cancer patients suggested a reduced risk of mortality and recurrence in the supplemented group when combined with tamoxifen. researchgate.netsopnutra.comoup.com Preclinical studies have also shown that this compound can induce apoptosis in breast cancer cells. mdpi.comoup.com

Research also indicates the potential of tocotrienols, including this compound, in prostate and gastric cancers. This compound has been shown to inhibit NF-κB activity and downregulate tumor angiogenesis in prostate cancer cells in vitro. nih.govmdpi.comoup.com An in vivo study combining this compound with capecitabine (B1668275) demonstrated significant inhibition of NF-κB and NF-κB-regulated proteins in gastric tumor tissues. mdpi.com

Inflammation-Related Clinical Trials

This compound's anti-inflammatory properties are being explored in clinical settings. clinicaltrials.eumdpi.commdpi.comtandfonline.com It has been shown to modulate pathways involving cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation. mdpi.comfrontiersin.org

Clinical trials have demonstrated that tocotrienol supplementation can reduce serum inflammatory biomarkers. phytogaia.com Specifically, a study highlighted that tocotrienol decreased C-reactive protein, malondialdehyde, and gamma-glutamyl transferase. phytogaia.com Tocotrienols have also been reported to reduce inflammatory cytokines such as resistin, interleukin (IL)-1, IL-12, and Interferon-gamma. mdpi.comphytogaia.com While some of these studies utilize mixed tocotrienols, the known anti-inflammatory activity of this compound suggests its contribution to these observed effects. nih.govnih.gov

Neuroprotection Clinical Trials (e.g., White Matter Lesions)

The neuroprotective potential of tocotrienols, particularly in the context of white matter lesions (WMLs), has been a subject of clinical investigation. mpoc.org.mysopnutra.comtocotrienol.orgteknoscienze.com WMLs are associated with an increased risk of stroke and are a sign of inadequate blood supply to the brain. tocotrienol.org

A notable clinical trial utilized MRI to evaluate the efficacy of tocotrienols in slowing down the progression of WMLs in individuals with cardiovascular risk factors. mpoc.org.mytocotrienol.orgteknoscienze.com The results indicated that the mean WML volume remained unchanged in the tocotrienol-supplemented group over 24 months, while it increased in the placebo group, demonstrating a statistically significant difference. tocotrienol.org This study, using a bio-enhanced palm tocotrienol complex, provided evidence for the brain protective effect of this natural vitamin E form. tocotrienol.org

While alpha-tocotrienol (B192550) has shown potent neuroprotection in some studies, mixed tocotrienols containing this compound have demonstrated beneficial effects on brain health and cognitive support, including in individuals experiencing memory decline. teknoscienze.commdpi.comnutraceuticalbusinessreview.com

Cardiovascular Health Clinical Trials

This compound and mixed tocotrienols are being investigated for their potential benefits in cardiovascular health, primarily due to their effects on lipid metabolism, oxidative stress, and inflammation. phytogaia.comnih.govnih.govcaringsunshine.comcasi.org

Clinical studies have explored the impact of tocotrienols on dyslipidemia, a major risk factor for cardiovascular disease. nih.govcasi.org A meta-analysis of clinical trials indicated that tocotrienol supplementation could increase HDL cholesterol and decrease total cholesterol, LDL cholesterol, and triglycerides in individuals with high cholesterol. casi.org Some studies have shown significant improvements in cholesterol profiles, while others have not observed significant differences. nih.gov

Research also suggests that tocotrienols can support endothelial health, which is crucial for maintaining normal blood flow and circulation. casi.org Animal models have shown that this compound can reduce systolic blood pressure and improve endothelial NO synthase activity. casi.org

Despite promising preclinical findings and some positive results in small human studies, major clinical trials specifically investigating this compound for cardiovascular disease prevention or management are limited, and more high-quality human research is needed. nih.govcaringsunshine.com

Here is a summary of clinical trial areas involving tocotrienols (including this compound):

Clinical Trial AreaExamples of Focus AreasKey Findings (Tocotrienols)
OncologyPancreatic, Prostate, Breast, Gastric CancerObserved apoptosis in pancreatic cancer cells (delta-tocotrienol trial). researchgate.netnih.gov Suggested reduced mortality/recurrence in breast cancer (pilot trial). researchgate.netsopnutra.com Preclinical evidence in prostate and gastric cancers. nih.govmdpi.com
Inflammation-RelatedSystemic inflammation markersReduced C-reactive protein, malondialdehyde, gamma-glutamyl transferase, and inflammatory cytokines. phytogaia.com
NeuroprotectionWhite Matter Lesions, Cognitive FunctionAttenuated progression of White Matter Lesions. mpoc.org.mytocotrienol.orgteknoscienze.com Suggested improvement in cognitive function. teknoscienze.com
Cardiovascular HealthDyslipidemia, Endothelial HealthPotential to improve cholesterol profiles (increase HDL, decrease total, LDL, triglycerides). casi.org Suggested support for endothelial health. casi.org

Interactive Data Table: Summary of Clinical Trial Areas

Challenges and Opportunities in Clinical Translation

Translating the promising preclinical findings of this compound into successful clinical applications faces several challenges. One significant hurdle is the relatively low oral bioavailability of tocotrienols. mdpi.comfrontiersin.org As a poorly water-soluble compound, tocotrienol can be difficult to absorb, potentially limiting its effectiveness in the body. mdpi.com The presence of alpha-tocopherol (B171835), often found alongside tocotrienols in natural sources and typical supplements, can also potentially interfere with tocotrienol absorption and clinical benefits, although a recent study challenges this notion, suggesting alpha-tocopherol might enhance delta-tocotrienol absorption. nih.govresearchgate.netnutraceuticalbusinessreview.comcasi.org

Optimizing Therapeutic Efficacy in Human Subjects

Optimizing the therapeutic efficacy of this compound in human subjects requires addressing the challenges related to its bioavailability and delivery. Strategies to enhance the solubility and absorption of tocotrienols are being explored. mdpi.com

Nanotechnology-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), lipid nanoemulsions, nanostructured lipid carriers (NLCs), and polymeric nanoparticles, have shown promise in improving the delivery and efficacy of tocotrienols in preclinical studies. mdpi.comfrontiersin.org These systems can enhance the solubility and passive permeability of tocotrienols, leading to improved oral bioavailability. mdpi.comfrontiersin.org For example, SEDDS formulations have been shown to increase plasma levels of tocotrienol isomers. mdpi.com Nanocarriers have also demonstrated enhanced anti-proliferative efficacy and cellular uptake of tocotrienols in cancer cells in vitro, and improved bioavailability and marked tumor regression in vivo. frontiersin.org

Beyond delivery systems, other approaches to optimize efficacy may involve identifying specific patient populations who are most likely to benefit from this compound supplementation and determining optimal dosing strategies, although dosage information is outside the scope of this article. Further research is needed to fully understand the mechanisms of tocotrienol uptake, metabolism, and delivery to target tissues in humans. nih.gov

Overcoming biological barriers and ensuring the stability of tocotrienols during delivery are also crucial aspects of optimizing therapeutic efficacy. frontiersin.org While preclinical data are encouraging, the translation of these findings into successful clinical outcomes requires addressing these pharmacokinetic challenges. mdpi.comfrontiersin.org

Addressing Inter-Individual Variability

Individual responses to γ-tocotrienol supplementation can vary, influenced by factors such as genetic background, metabolic differences, and lifestyle. nih.gov Research indicates that genetic variations, particularly single-nucleotide polymorphisms (SNPs) in genes involved in vitamin E metabolism, may contribute to differences in bioavailability and response. nih.gov For instance, studies have shown variations in plasma tocotrienol concentrations among individuals after supplementation. nih.gov Age has also been observed to influence the plasma concentration of tocotrienols after supplementation, with younger individuals potentially exhibiting higher concentrations compared to older individuals, although older individuals might show greater changes in protein expression related to cholesterol homeostasis and immune response despite lower plasma levels. nih.gov

Data from exploratory studies highlight this variability:

Study PopulationSupplementation DurationKey ObservationReference
Young and Older AdultsSix MonthsIncreased blood levels of tocotrienols in both groups; younger group had higher plasma concentration. nih.gov
Older vs. Younger AdultsSix MonthsOlder group showed greater changes in protein expression (cholesterol homeostasis, immune response) despite lower plasma T3 levels. nih.gov
Healthy VolunteersSingle 300 mg dosePeak plasma concentration of α-tocotrienol over 1 µM. nih.gov
Healthy VolunteersEight Weeks (250 mg/d)Tocotrienol concentration in blood plasma generally low to undetectable under basal conditions. nih.gov

Addressing inter-individual variability is crucial for optimizing the potential therapeutic benefits of γ-tocotrienol. Future research may focus on identifying biomarkers or genetic markers that predict individual responses, allowing for personalized approaches to supplementation or therapy.

Considerations for Long-Term Administration

Long-term administration of γ-tocotrienol necessitates careful consideration of its pharmacokinetics, potential accumulation in tissues, and sustained biological effects. Studies in animal models have provided insights into the tissue distribution of tocotrienols after chronic administration. For example, in rats subjected to long-term administration, tocotrienols were detected in organs such as the heart, liver, and adipose tissue, even when plasma levels were low or undetectable. researchgate.net This suggests that while plasma concentration might fluctuate, tocotrienols can accumulate in target tissues over time, potentially exerting sustained effects. researchgate.net

Research on the elimination half-life of tocotrienols in humans indicates they are eliminated faster than alpha-tocopherol. nih.gov Specifically, the mean apparent elimination half-life of γ-tocotrienol has been estimated to be around 4.3 hours, which is significantly shorter than that reported for alpha-tocopherol. nih.gov

While the safety profile is a critical aspect of long-term administration, which is outside the scope of this article, research has explored the sustained biological effects in preclinical models. For instance, long-term administration of tocotrienol-rich fraction (TRF) for six months in rats demonstrated a significant reduction in liver lesions induced by hepatocarcinogenesis. nih.gov Similarly, long-term administration of γ-tocotrienol in a polyethylene (B3416737) glycol (PEG) emulsion in rats suggested accumulation in tissues and potential long-term biological effects relevant to conditions like osteoporosis. researchgate.net

Further research is needed to fully understand the implications of long-term γ-tocotrienol administration in humans, including optimal dosing strategies to maintain therapeutic levels in target tissues and the potential for long-term effects on various physiological systems.

Integration into Therapeutic Regimens

The promising preclinical findings regarding γ-tocotrienol's various biological activities have led to investigations into its potential integration into therapeutic regimens, often in combination with existing treatments. The rationale for combination therapy is to enhance therapeutic efficacy, potentially reduce the required doses of conventional drugs, and overcome mechanisms of resistance. nih.govmdpi.com

Research has explored the synergistic effects of γ-tocotrienol in combination with other agents in various disease models:

Combination TherapyDisease ModelObserved EffectReference
γ-tocotrienol + Tyrosine Kinase Inhibitors (gefitinib or erlotinib)Murine Mammary Tumor CellsInhibition of epidermal growth factor-dependent mitogenic signaling. mdpi.com
γ-tocotrienol + PPARγ Antagonists (GW9662 or T0070907)Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)Synergistic inhibition of cell growth. mdpi.com
γ-tocotrienol + StatinsMammary Tumor CellsSynergistic inhibition of cell growth and viability; induction of cell cycle arrest in G1. nih.gov
γ-tocotrienol + 13-cis Retinoic Acid (13cRA)Neuroblastoma Cells and XenograftsSynergistic reduction in cell viability and increase in cell death; significant reduction in tumor volume in vivo. researchgate.net
γ-tocotrienol + Amifostine (B1664874)Total-Body γ-Irradiation (Murine Model)Significantly higher survival compared to single treatments; induction of G-CSF. tandfonline.com
γ-tocotrienol + Gemcitabine (B846)Pancreatic Cancer Cell LinesEnhanced apoptotic effect; downregulation of cell survival proteins (Bcl-2, cIAP-1, survivin). nih.gov
γ-tocotrienol + CapecitabineColorectal Cancer Cells and XenograftsInhibition of proliferation, induction of apoptosis, inhibition of colony formation, suppression of key regulators of cell survival. researchgate.net
γ-tocotrienol + Alpha-tocopherolDermatitis (Nanoemulsion formulation)Alleviation of dermatitis symptoms in vivo without skin thinning observed with standard steroids. researchgate.net

These studies suggest that γ-tocotrienol holds potential as an adjuvant therapy in various conditions, particularly in cancer and as a radioprotective agent. tandfonline.commdpi.comnih.gov The mechanisms underlying these synergistic effects are being investigated and may involve modulating key signaling pathways, inducing apoptosis, or enhancing the effects of conventional treatments. nih.govmdpi.commdpi.comresearchgate.netnih.gov

Translating these findings into clinical practice requires well-designed clinical trials to evaluate the efficacy and safety of γ-tocotrienol in combination with standard therapies in human patients. Ongoing and future clinical studies are exploring the integration of tocotrienols into therapeutic regimens for various conditions. nih.govf1000research.com

Future Directions in Gamma Tocotrienol Research

Elucidating Remaining Unknown Molecular Mechanisms

Despite progress in understanding how gamma-tocotrienol exerts its effects, several molecular mechanisms remain unclear. A deeper understanding of these pathways is crucial for optimizing its therapeutic potential.

Upstream Signaling Events in ERS Induction

Research suggests that tocotrienols, including this compound, can induce endoplasmic reticulum stress (ERS) and the subsequent unfolded protein response (UPR) in cancer cells, contributing to their anticancer properties. researchgate.netnih.govnih.gov While the involvement of ERS/UPR is recognized, the precise upstream molecular events that trigger this induction by this compound are largely unknown. researchgate.netnih.govnih.gov Further investigation is needed to identify the initial signals and molecular targets that initiate the ERS response upon this compound exposure. nih.gov Understanding these early events could reveal novel targets for therapeutic intervention or enhance the effectiveness of this compound.

Precise Regulation of Specific MicroRNAs

MicroRNAs (miRNAs) are small non-coding RNA molecules that play critical roles in regulating gene expression. Studies have indicated that this compound can modulate miRNA expression, and this modulation may contribute to its biological effects, such as radioprotection. nih.govnih.govmdpi.com For instance, this compound has been shown to differentially modulate the miRNA footprint in tissues like the spleen following radiation exposure, affecting miRNAs involved in hematopoiesis and lymphogenesis. nih.gov While the impact on certain miRNAs like miR-30 has been noted in the context of radioprotection by delta-tocotrienol (B192559), and this compound has shown beneficial impacts on numerous miRNAs related to the hematopoietic system's response to radiation, the precise mechanisms by which this compound regulates specific miRNAs and how these changes contribute to its diverse biological activities require further detailed investigation. nih.govnih.govmdpi.com Research is needed to identify the full spectrum of miRNAs regulated by this compound and to delineate the downstream consequences of these regulatory events on cellular processes.

Development of Advanced Delivery Systems for Enhanced Specificity and Efficacy

A significant challenge in translating the preclinical promise of this compound into clinical success is its relatively low oral bioavailability and targeted delivery to specific tissues. nih.govresearchgate.netnih.govmdpi.com Future research is focused on developing advanced delivery systems to overcome these limitations and enhance the specificity and efficacy of this compound.

Approaches being explored include the use of self-emulsifying drug delivery systems (SEDDS) and various nanoparticle formulations, such as nanoemulsions and solid lipid nanoparticles (SLNs). researchgate.netnih.govmdpi.comtandfonline.com These systems aim to improve the solubility and absorption of this compound, leading to higher plasma concentrations and improved tissue distribution. researchgate.netnih.govtandfonline.com For example, studies have shown that SEDDS formulations can improve the oral bioavailability of tocotrienols compared to conventional soft gel capsules. researchgate.nettandfonline.com Nanoencapsulation has also been shown to increase the oral bioavailability and alter tissue distribution of tocotrienols in animal models. researchgate.net Further research is needed to optimize these delivery systems for targeted delivery to specific organs or cell types, potentially reducing the required dose and minimizing off-target effects. researchgate.netfrontiersin.orgfrontiersin.org

Further Exploration of Combination Therapies and Synergistic Interactions

Preclinical studies suggest that this compound can exhibit synergistic effects when combined with other therapeutic agents, particularly in the context of cancer and radiation protection. nih.govtandfonline.comresearchgate.netjst.go.jpnih.govresearchgate.net Future research will continue to explore these combination therapies to identify optimal synergistic interactions and understand the underlying mechanisms.

Combinations with conventional chemotherapeutic agents, statins, and other compounds have shown promise in enhancing anticancer activity and overcoming limitations like drug resistance or toxicity associated with high-dose monotherapy. nih.govresearchgate.netnih.govnih.gov For instance, combined treatment of this compound with statins or EGF receptor inhibitors has shown synergistic inhibition of cancer cell growth in vitro. nih.gov Similarly, combinations of this compound with agents like amifostine (B1664874) have demonstrated enhanced survival protection against radiation in animal models. tandfonline.com Research into combination therapies needs to identify the specific molecular pathways targeted by each agent in the combination and how they interact to produce synergistic effects. This could involve exploring combinations with other natural compounds or novel targeted therapies. researchgate.net

Large-Scale Randomized Controlled Clinical Trials

While preclinical data for this compound are encouraging across various potential applications, there is a significant need for large-scale randomized controlled clinical trials to validate these findings in humans. mdpi.comfrontiersin.orgnih.gov Most of the current mechanistic understanding is based on in vitro and animal studies. nih.govnih.gov

Future research must prioritize well-designed clinical trials to assess the efficacy and potential benefits of this compound in specific conditions, such as cancer prevention, adjuvant cancer therapy, cardiovascular health, and radiation protection. These trials are essential to determine appropriate dosages, evaluate long-term outcomes, and establish the clinical relevance of preclinical observations. mdpi.comfrontiersin.org The development of this compound as a radiation medical countermeasure, for example, is currently under advanced development, highlighting the progression towards clinical evaluation in this area. tandfonline.comresearchgate.net

Application of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Biomarker Identification and Mechanistic Insights

The application of high-throughput omics technologies, such as metabolomics, proteomics, and transcriptomics, represents a crucial future direction in this compound research. tandfonline.comnih.govbiorxiv.orgmdpi.comfrontiersin.orgnih.govfrontiersin.org These technologies can provide a global view of the molecular changes induced by this compound treatment, offering deeper mechanistic insights and facilitating the identification of biomarkers. tandfonline.comnih.govbiorxiv.orgfrontiersin.org

Omics approaches can help identify specific molecular signatures associated with this compound's effects in different tissues and disease states. nih.govbiorxiv.org For example, proteomic studies have been used to investigate changes in serum protein profiles following radiation exposure and the impact of this compound treatment on these profiles. researchgate.net Metabolomics can reveal alterations in metabolic pathways influenced by this compound. nih.govbiorxiv.orgfrontiersin.orgnih.gov Transcriptomics can provide insights into gene expression changes. nih.govmdpi.comfrontiersin.orgnih.gov Integrating data from multiple omics platforms can offer a more comprehensive understanding of the complex biological processes modulated by this compound and help identify potential biomarkers for predicting treatment response or monitoring efficacy. biorxiv.orgmdpi.comfrontiersin.orgnih.gov This integrated approach is vital for unraveling the full scope of this compound's molecular actions and identifying individuals who are most likely to benefit from its use. biorxiv.org

Comparative Studies of this compound with Other Vitamin E Isomers in Specific Disease Models

Comparative studies are crucial for understanding the unique therapeutic potential of γ-tocotrienol relative to other vitamin E isomers, particularly α-tocopherol, beta-tocotrienol (B190444) (β-tocotrienol), and delta-tocotrienol (δ-tocotrienol). These studies often highlight differences in potency and mechanisms of action across various disease models.

In cancer research, γ-tocotrienol and δ-tocotrienol have demonstrated more potent anticancer effects compared to α-tocotrienol and α-tocopheryl succinate (B1194679) in breast cancer cell lines nih.gov. Specifically, γ- and δ-tocotrienols reduced cell viability with lower IC50 values than α-tocotrienol and α-tocopheryl succinate and induced apoptosis, potentially via the mitochondrial pathway nih.gov. Studies on prostate cancer cells have also indicated that γ- and δ-tocotrienols are more effective at inhibiting growth than the corresponding tocopherols (B72186), with δ-tocotrienol showing greater efficacy than γ-tocotrienol in some instances aacrjournals.orgservice.gov.uk. Research suggests that γ-tocotrienol's anticancer effects can involve the suppression of nuclear factor kappa B (NF-κB), epidermal growth factor receptor (EGFR), and Id family proteins oup.com.

In metabolic disease models, comparative studies in diet-induced obese rats showed that γ- and δ-tocotrienols were more effective than α-tocotrienol and α-tocopherol in ameliorating signs of metabolic syndrome nih.gov. Only γ- and δ-tocotrienols improved cardiovascular function and normalized systolic blood pressure in these models nih.gov. Furthermore, δ-tocotrienol specifically improved glucose tolerance, insulin (B600854) sensitivity, lipid profile, and reduced abdominal adiposity nih.gov. While some studies on obesity models have shown that γ-tocotrienol supplementation can reduce body weight gain and fat mass, the effects can vary depending on the purity and composition of the tocotrienol (B1241368) used unl.edunih.gov.

Research in rheumatoid arthritis (RA) models has also compared the effects of different tocotrienol isomers. Studies in rats with collagen-induced arthritis showed that γ-tocotrienol and δ-tocotrienol could prevent paw edema and reduce degenerative histological changes in the joints, such as joint space narrowing and inflammation mdpi.com. All three forms of tocotrienol (gamma, delta, and palm tocotrienol mixture) lowered circulating inflammatory markers in these rat models mdpi.com.

The differential biological activities among vitamin E isomers are often attributed to their structural differences, particularly the unsaturated side chain in tocotrienols, which may allow for better membrane penetration and distribution in fatty tissues compared to tocopherols nih.govnih.gov.

Vitamin E IsomerDisease ModelObserved Effect Compared to Alpha-Tocopherol (B171835)/Tocopheryl SuccinateKey Findings
This compoundBreast Cancer (in vitro)More potent anticancer effectLower IC50 values, induced apoptosis via mitochondrial pathway. nih.gov
Delta-TocotrienolBreast Cancer (in vitro)More potent anticancer effectLower IC50 values, induced apoptosis via mitochondrial pathway. nih.gov
This compoundProstate Cancer (in vitro)More effective growth inhibitionAssociated with suppression of NF-κB, EGFR, Id proteins. oup.com
Delta-TocotrienolProstate Cancer (in vitro)More effective growth inhibition (potentially more potent than γ-T3)Showed dose-dependent inhibition of cell growth. aacrjournals.orgservice.gov.uk
This compoundMetabolic Syndrome (rat)More effective in improving cardiovascular functionNormalized systolic blood pressure, reduced collagen deposition and inflammatory cell infiltration in heart. nih.gov
Delta-TocotrienolMetabolic Syndrome (rat)More effective in improving metabolic and cardiovascular functionImproved glucose tolerance, insulin sensitivity, lipid profile, reduced abdominal adiposity, normalized systolic blood pressure. nih.gov
This compoundRheumatoid Arthritis (rat)Prevented paw edema, reduced histological changesLowered circulating inflammatory markers. mdpi.com
Delta-TocotrienolRheumatoid Arthritis (rat)Prevented paw edema, reduced histological changesLowered circulating inflammatory markers. mdpi.com

Investigation of this compound's Role in Emerging Disease Areas

Beyond well-studied areas like cancer and cardiovascular health, research is beginning to explore the potential role of γ-tocotrienol in emerging disease areas, including autoimmune diseases and conditions influenced by the gut microbiome.

Autoimmune diseases, such as rheumatoid arthritis, involve chronic inflammation and immune system dysregulation. As mentioned in comparative studies, γ-tocotrienol has shown promise in animal models of RA by reducing inflammation and protecting joint tissue mdpi.comfrontiersin.org. Studies have indicated that tocotrienol can regulate osteoclastogenesis, a process involved in bone destruction in RA, by inhibiting IL-17-activated RANKL production in fibroblast-like synoviocytes and reducing Th17 differentiation kjim.org. These findings suggest a potential therapeutic role for γ-tocotrienol in managing the inflammatory and bone-destructive aspects of autoimmune arthritis kjim.org.

Further investigation is needed to fully elucidate the therapeutic potential of γ-tocotrienol in these emerging areas and to translate findings from preclinical studies into clinical applications.

Emerging Disease AreaObserved Role/PotentialResearch Focus
Autoimmune DiseasesPotential therapeutic agent for inflammatory and bone-destructive aspects (e.g., RA) kjim.org.Investigating effects on inflammation, immune cell differentiation (e.g., Th17 cells), and bone metabolism mdpi.comkjim.org.
Gut MicrobiomeInfluence on gut microbiota composition and activity, potential link to anti-inflammatory effects dntb.gov.uanih.gov.Understanding the mechanisms of interaction between γ-tocotrienol and gut bacteria, impact on disease pathogenesis ascopubs.orgascopubs.orgfrontiersin.org.

Q & A

Q. What protocols ensure reproducibility in this compound cancer studies?

  • In vitro : Use MTT assays with IC50 calculations, validated via Western blot (e.g., caspase-3 cleavage).
  • In vivo : Orthotopic models with bioluminescent imaging for real-time tumor monitoring.
  • Data reporting : Adhere to ARRIVE guidelines, including detailed statistical methods (e.g., ANOVA with Tukey post-hoc tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.